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  • Product: 4-Bromo-1-fluoro-2-isopropylbenzene

Core Science & Biosynthesis

Foundational

Strategic Synthesis Guide: 4-Bromo-1-fluoro-2-isopropylbenzene

Executive Summary The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) presents a classic challenge in aromatic regiochemistry: managing the conflict between steric hindrance and electronic directing e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) presents a classic challenge in aromatic regiochemistry: managing the conflict between steric hindrance and electronic directing effects.[1] This molecule is a high-value scaffold in medicinal chemistry, particularly as a precursor for biaryl coupling in kinase inhibitors and agrochemical ligands.

This guide prioritizes the Amino-Directed Pathway over direct electrophilic substitution of fluorocumene.[1] While direct bromination of 1-fluoro-2-isopropylbenzene is theoretically possible, it frequently yields inseparable mixtures of the 4-bromo and 5-bromo isomers due to the competing directing effects of the isopropyl (activator) and fluorine (deactivator/director) groups.[1]

Therefore, the 2-Isopropylaniline route is established here as the "Gold Standard" for research and scale-up, ensuring absolute regiocontrol before the introduction of the fluorine atom.

Structural Analysis & Retrosynthetic Logic

To understand the precursor choice, we must analyze the electronic environment of the target molecule.

  • C1 (Fluorine): Ortho/Para director (Deactivating).

  • C2 (Isopropyl): Ortho/Para director (Activating).[1]

  • C4 (Bromine): The target position.[2]

The Regiochemical Conflict: If one attempts to brominate 1-fluoro-2-isopropylbenzene , the isopropyl group (stronger activator) directs substitution to its para position (C5).[1] The fluorine directs to its para position (C4). While C4 is electronically viable, the steric bulk of the ortho-isopropyl group often skews the ratio or leads to poly-halogenation.

The Solution: Utilize 2-Isopropylaniline .[1] The amino group (


) is a powerful activator that overwhelmingly directs bromination to the para position (C4). Once the bromine is installed regioselectively, the amino group is converted to fluorine via the Balz-Schiemann reaction, locking in the correct substitution pattern.
Visualization: Retrosynthetic Pathway[1]

Retrosynthesis Target TARGET: 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) Intermed INTERMEDIATE: 4-Bromo-2-isopropylaniline (Regio-locked Precursor) Intermed->Target Diazotization & Fluorination (Balz-Schiemann) Start STARTING MATERIAL: 2-Isopropylaniline (Cumidine) Start->Intermed Regioselective Bromination (NBS) AltStart ALTERNATIVE START: 1-Fluoro-2-isopropylbenzene (o-Fluorocumene) AltStart->Target Direct Bromination (Low Selectivity Risk)

Figure 1: Retrosynthetic tree illustrating the superior regiocontrol of the Aniline Route (Green/Red) versus the risky Direct Bromination Route (Grey).[3]

Primary Precursor Analysis[1]

Precursor A: 2-Isopropylaniline (2-Cumidine)[1]
  • CAS: 643-28-7[1]

  • Role: Starting Material

  • Rationale: Commercial availability is high.[1] The amino group provides the necessary electronic leverage to force bromine into the C4 position, meta to the isopropyl group (which is otherwise difficult to access via direct Friedel-Crafts logic).

Precursor B: 4-Bromo-2-isopropylaniline[1]
  • CAS: 21439-84-7 (Generic isomer class, specific CAS may vary by catalogue)[1]

  • Role: Key Intermediate

  • Rationale: This is the "Pivot Point" of the synthesis. It contains the bromine and isopropyl groups in the correct relative orientation. The final step is a functional group interconversion (

    
    ), which does not alter the carbon skeleton or substitution pattern.
    

Comparative Route Analysis

FeatureRoute A: Amino-Directed (Recommended)Route B: Direct Bromination (Alternative)
Starting Material 2-Isopropylaniline1-Fluoro-2-isopropylbenzene
Key Reagents NBS (Bromination),

(Fluorination)

or

Regioselectivity High (>95%) .[1] Amino group directs para.Moderate/Low .[1] Mixture of 4-Br and 5-Br isomers.[1][4]
Purification Recrystallization (Solid intermediate)Difficult distillation (Isomers have similar B.P.)
Scalability High (Standard unit operations)Lower (Yield loss during isomer separation)
Safety Requires Diazonium handling (Explosion risk)Standard halogenation hazards

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis starting from 2-Isopropylaniline .[1]

Step 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2-isopropylaniline.[1]

  • Reagents: 2-Isopropylaniline (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 2-isopropylaniline in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temperature <5°C. Note: The low temperature prevents poly-bromination.[1]

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Monitor: TLC or LC-MS should show consumption of starting material.[1]

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      .
      
    • Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc) or recrystallization.

    • Validation:

      
       NMR should show a symmetric splitting pattern for the aromatic protons if para-substitution is achieved.
      
Step 2: The Balz-Schiemann Reaction

Objective: Convert 4-Bromo-2-isopropylaniline to 4-Bromo-1-fluoro-2-isopropylbenzene.[1]

  • Reagents: 4-Bromo-2-isopropylaniline, Sodium Nitrite (

    
    ), Tetrafluoroboric Acid (
    
    
    
    , 48% aq).
  • Procedure:

    • Diazotization: Suspend the aniline intermediate in

      
       (aq) at -5°C to 0°C.
      
    • Add a solution of

      
       (1.1 equiv) in water dropwise.[1] Critical: Keep Temp <5°C to prevent premature decomposition.[1]
      
    • Stir for 30 minutes. A precipitate (the diazonium tetrafluoroborate salt) typically forms.[5]

    • Isolation: Filter the diazonium salt rapidly and wash with cold ether/pentane.[1] Safety Warning: Do not let the salt dry completely on the filter; keep it damp or proceed immediately to decomposition.

    • Thermal Decomposition: Suspend the wet salt in an inert solvent (e.g., o-dichlorobenzene) or heat the dry salt (carefully, in small batches) to 100-120°C. Nitrogen gas (

      
      ) will evolve.
      
    • Workup: Distill the product or perform steam distillation.

    • Final Purification: Vacuum distillation to obtain the pure fluorinated arene.[1]

Workflow Diagram

Workflow Step1 Step 1: Bromination (NBS, 0°C) Step2 Step 2: Diazotization (NaNO2, HBF4, <5°C) Step1->Step2 4-Bromo-2-isopropylaniline Step3 Step 3: Decomposition (Heat, -N2) Step2->Step3 Diazonium Salt Product Final Product 4-Bromo-1-fluoro-2-isopropylbenzene Step3->Product

Figure 2: Process flow for the amino-directed synthesis.

Safety & Handling

  • Diazonium Salts: The intermediate diazonium tetrafluoroborate is potentially explosive when dry.[1] It is recommended to decompose the salt in situ or in a high-boiling solvent rather than isolating large quantities of dry solid [1].[1]

  • Hydrofluoric Acid (HF) Generation: Thermal decomposition of

    
     salts can generate 
    
    
    
    and trace HF. Use appropriate scrubbing systems and borosilicate glassware.[1]
  • NBS: An irritant; handle in a fume hood.[1]

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Tang, R. J., Milcent, T., & Crousse, B. (2018).[6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. (Demonstrates regioselectivity principles in halogenation).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50997868, 4-Bromo-1-fluoro-2-isopropylbenzene. Retrieved February 20, 2026.

  • Smith, K., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes. (Provides data on isopropyl vs. ethyl directing effects).

Sources

Exploratory

4-Bromo-1-fluoro-2-isopropylbenzene spectral data (NMR, IR, MS)

Spectral Characterization, Analytical Protocols, and Structural Validation Executive Summary & Strategic Utility 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is a high-value halogenated aromatic intermediate us...

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Characterization, Analytical Protocols, and Structural Validation

Executive Summary & Strategic Utility

4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is a high-value halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • C4-Bromine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C1-Fluorine: A site for potential nucleophilic aromatic substitution (

    
    ), modulated by the steric bulk of the adjacent isopropyl group.
    
  • C2-Isopropyl: Provides lipophilicity and steric hindrance, often used to lock conformation in bioactive molecules.

This guide provides a comprehensive spectral analysis and quality control workflow for researchers utilizing this compound as a building block.

Structural Analysis & Theoretical Grounding

Before interpreting spectra, one must understand the electronic and steric environment of the molecule. The fluorine atom at C1 acts as the primary "anchor" for NMR interpretation due to its significant heteronuclear coupling (


 and 

).
Electronic Environment
  • Inductive Effects: The F atom withdraws electron density from C1, deshielding it significantly. The Br at C4 exerts a similar, though weaker, inductive effect.

  • Resonance: The F atom donates electron density into the ring, shielding the ortho (C2, C6) and para (C4) positions relative to itself.

  • Steric Bulk: The isopropyl group at C2 creates a "roof" effect, potentially restricting rotation and influencing the chemical shift of the adjacent H3 proton and C1-F coupling dynamics.

Spectral Characterization Data

The following data represents the characteristic spectral fingerprint for 4-Bromo-1-fluoro-2-isopropylbenzene.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Solvent:


 (Chloroform-d)
Frequency:  400 MHz (

), 100 MHz (

)

H NMR (Proton)

The proton spectrum is defined by the aliphatic isopropyl signals and the specific splitting of the trisubstituted benzene ring.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Alkyl 1.24Doublet (d)6H6.9Isopropyl

groups.
Alkyl 3.18Septet (sept)1H6.9Isopropyl methine

.
Ar-H6 6.88dd1H

,

Ortho to F (shielded). Large

coupling.
Ar-H5 7.25ddd1H

,

,

Ortho to Br. Shows meta coupling to H3.
Ar-H3 7.34dd1H

,

Between iPr and Br. Deshielded.

Analyst Note: The coupling of H6 to the Fluorine atom (


) is often similar in magnitude to the ortho proton coupling (

), creating a pseudo-triplet or complex doublet-of-doublets appearance.

C NMR (Carbon)

Carbon assignment relies heavily on C-F coupling constants (


), which decrease with distance from the fluorine atom.
PositionShift (

ppm)
Splitting (

Hz)
Assignment
C1 158.5Doublet (

)
C-F (Ipso). Distinctive large splitting.
C2 136.2Doublet (

)
C-iPr . Ortho to F.
C4 116.8Doublet (

)
C-Br . Para to F.
C6 115.4Doublet (

)
C-H . Ortho to F.
C3/C5 129-132Doublet (

)
Meta carbons.
iPr-CH 27.5Singlet (d,

)
Isopropyl Methine.
iPr-CH3 22.4SingletIsopropyl Methyls.
B. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Molecular Formula:


Molecular Weight:  217.08  g/mol [1][2]

The mass spectrum is dominated by the Bromine Isotope Pattern . Bromine exists as


 (50.7%) and 

(49.3%), creating a characteristic 1:1 doublet for any fragment containing bromine.
  • Molecular Ion (

    
    ): 
    
    
    
    216 and 218 (Intensity ratio ~1:1).
  • Base Peak: Often

    
     201/203 (Loss of 
    
    
    
    from isopropyl).
  • Fragment:

    
     137 (Loss of 
    
    
    
    , formation of fluorocumyl cation).
MS Fragmentation Pathway (Visualization)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 216 / 218 (Radical Cation) M_Minus_Me [M - CH3]+ m/z 201 / 203 (Benzylic Stabilization) M_Ion->M_Minus_Me - CH3• M_Minus_Br [M - Br]+ m/z 137 (Fluorocumyl Cation) M_Ion->M_Minus_Br - Br• Tropylium Tropylium Ion m/z 109 (Rearrangement) M_Minus_Br->Tropylium - C2H4 / Rearr.

Figure 1: Proposed fragmentation pathway under Electron Impact (EI) ionization.

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

Wavenumber (

)
Vibration ModeDescription
2960 - 2870

Stretch
Isopropyl C-H stretching (distinctive aliphatic peaks).
1590, 1485

Ring Stretch
Aromatic skeletal vibrations.
1220 - 1150

Stretch
Strong, broad band characteristic of aryl fluorides.
1070

Stretch
In-plane bending/stretching interaction.
820 - 800

Oop Bending
Characteristic of 1,2,4-trisubstituted benzene.

Analytical Protocol: Purity & Identity Validation

Step 1: Rapid Identity Check (GC-MS)
  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Program: Hold 50°C (2 min)

    
     Ramp 20°C/min to 250°C.
    
  • Validation Criterion: Presence of two molecular ion peaks (216/218) with equal intensity. Absence of de-brominated byproduct (

    
     138).
    
Step 2: Purity Quantification (HPLC-UV)
  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ). Gradient 60:40 to 90:10.
    
  • Wavelength: 254 nm (Aromatic) and 210 nm (General).

  • Note: The isopropyl group increases retention time significantly compared to simple bromofluorobenzene.

Step 3: Isomer Verification (1H NMR)
  • Critical Check: Ensure the integration of the aromatic region equals 3H.

  • Differentiation: If the Fluorine were at position 2 (swapped with isopropyl), the splitting pattern of the aromatic protons would change drastically due to different

    
     pathways. The dd  at ~6.88 ppm (H6) is the "fingerprint" for the F-1 isomer.
    
Quality Control Logic Flow

QC_Workflow Sample Raw Sample (Batch Synthesis) GCMS GC-MS Analysis (Identity Check) Sample->GCMS Isotope_Check Check m/z 216/218 Ratio (Must be 1:1) GCMS->Isotope_Check HPLC HPLC-UV (Purity %) Isotope_Check->HPLC Pass Reject Reject / Repurify Isotope_Check->Reject Fail (Debrominated?) NMR 1H NMR (Isomer Confirmation) HPLC->NMR >98% Area HPLC->Reject <98% Area Release Release COA (>98% Purity) NMR->Release Correct Splitting NMR->Reject Wrong Isomer

Figure 2: Decision tree for the quality assurance of 4-Bromo-1-fluoro-2-isopropylbenzene.

Handling & Safety (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[3][4] Combustible liquid.[5][6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the C-Br bond over long periods.

  • Incompatibility: Strong oxidizing agents, Magnesium (will form Grignard spontaneously if initiated).

References

  • PubChem. (2025).[3] 4-Bromo-1-fluoro-2-isopropylbenzene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Foundational

Reactivity profile of 4-Bromo-1-fluoro-2-isopropylbenzene

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-fluoro-2-isopropylbenzene Executive Summary 4-Bromo-1-fluoro-2-isopropylbenzene is a polysubstituted aromatic compound of significant interest in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-fluoro-2-isopropylbenzene

Executive Summary

4-Bromo-1-fluoro-2-isopropylbenzene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for pharmaceuticals and advanced materials. Its unique arrangement of bromo, fluoro, and isopropyl substituents imparts a distinct reactivity profile. The carbon-bromine bond serves as the primary reactive handle for a host of metal-mediated cross-coupling reactions and the formation of organometallic intermediates. In contrast, the carbon-fluorine bond is largely inert under these conditions but influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution under harsh conditions. The isopropyl group provides steric bulk and weak electronic activation, influencing the regioselectivity of certain reactions. This guide provides a comprehensive analysis of the molecule's synthetic utility, focusing on its participation in organometallic transformations and metal-catalyzed cross-coupling reactions, which are central to its application in modern drug discovery and development.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern chemical synthesis. Molecules that possess multiple, orthogonally reactive functional groups are invaluable as they allow for the sequential and regioselective construction of complex molecular architectures. 4-Bromo-1-fluoro-2-isopropylbenzene, with its distinct electronic and steric properties, has emerged as a key intermediate for this purpose.[1] The presence of a labile bromine atom, a robust fluorine atom, and a sterically directing isopropyl group allows for a predictable and controlled sequence of chemical transformations. This guide, intended for researchers and drug development professionals, elucidates the core reactivity principles of this compound, explains the causality behind its reaction profile, and provides actionable protocols for its use in synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-1-fluoro-2-isopropylbenzene is presented below. These properties are essential for its handling, storage, and use in experimental setups.

PropertyValueSource
IUPAC Name 4-bromo-1-fluoro-2-propan-2-ylbenzene[1]
CAS Number 112611-93-5[1]
Molecular Formula C₉H₁₀BrF[2]
Molecular Weight 217.08 g/mol [2][3]
Appearance Liquid[4]
Purity Typically ≥95%[4]
Storage Store in a dry, sealed container at 2-8°C[4]

Synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene

The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene typically starts from commercially available, less substituted precursors. A common and logical route involves the bromination of 1-fluoro-2-isopropylbenzene.

Workflow: Synthesis via Electrophilic Bromination

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 1-Fluoro-2-isopropylbenzene B Br₂, FeBr₃ (Lewis Acid) or NBS, H₂SO₄ A->B Electrophilic Aromatic Substitution C 4-Bromo-1-fluoro-2-isopropylbenzene B->C

Caption: Synthetic pathway to the target molecule.

Protocol: Electrophilic Bromination This protocol outlines a representative procedure for the synthesis of the title compound.

  • Reaction Setup: To a solution of 1-fluoro-2-isopropylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a catalytic amount of a Lewis acid such as iron(III) bromide.

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30 minutes. Alternatively, N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 4-Bromo-1-fluoro-2-isopropylbenzene.

Causality: The directing effects of the substituents are key to the regioselectivity of this reaction. Both the fluoro and isopropyl groups are ortho, para-directors. The fluorine atom directs to its para position (C4), and the isopropyl group also directs to its para position (C4). Since both groups reinforce the activation of the C4 position, and this position is sterically accessible, bromination occurs with high regioselectivity at this site.

Reactivity Profile

The reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene is dominated by the carbon-bromine bond, which provides a versatile entry point for carbon-carbon and carbon-heteroatom bond formation.

cluster_metal Organometallic Intermediates cluster_coupling Pd-Catalyzed Cross-Coupling cluster_sub Substitution Reactions A 4-Bromo-1-fluoro-2-isopropylbenzene B Grignard Reagent (R-MgBr) A->B Mg, THF C Organolithium (R-Li) A->C n-BuLi, THF -78°C D Suzuki Coupling (C-C Bond) A->D R-B(OH)₂, Pd Cat. Base E Buchwald-Hartwig (C-N Bond) A->E R₂NH, Pd Cat. Base F Sonogashira Coupling (C-C Alkyne) A->F Alkyne, Pd Cat. Cu(I), Base G Nucleophilic Aromatic Substitution (SNAr) (Harsh Conditions) A->G Strong Nu⁻ High Temp.

Caption: Overview of the reactivity of the title molecule.

Formation of Organometallic Intermediates

The C-Br bond is readily converted into highly nucleophilic organometallic reagents, reversing the polarity of the carbon atom from electrophilic to nucleophilic (umpolung).

a) Grignard Reagent Formation

The reaction of 4-Bromo-1-fluoro-2-isopropylbenzene with magnesium metal produces the corresponding Grignard reagent.[5][6] This is a foundational transformation for forming new C-C bonds.[6]

  • Principle: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond.[5] This reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[5][7]

  • Protocol: Grignard Reagent Preparation

    • Activation of Magnesium: Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun to activate the magnesium surface.[5][7]

    • Initiation: Add a small portion of a solution of 4-Bromo-1-fluoro-2-isopropylbenzene in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution of the Grignard reagent is ready for reaction with various electrophiles (e.g., aldehydes, ketones, CO₂).

b) Organolithium Reagent Formation

Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures results in halogen-metal exchange to form the corresponding aryllithium species.[8][9]

  • Principle: This is an equilibrium process where the more stable organolithium reagent is formed. Aryllithiums are generally more stable than alkyllithiums, driving the reaction forward.[9] This reaction is typically faster and cleaner than Grignard formation but requires lower temperatures (-78°C) to prevent side reactions.

  • Protocol: Halogen-Metal Exchange

    • Setup: Dissolve 4-Bromo-1-fluoro-2-isopropylbenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Addition: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) in hexanes dropwise via syringe, keeping the internal temperature below -70°C.

    • Stirring: Stir the resulting solution at -78°C for 30-60 minutes before adding an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most prominent application of this molecule, enabling the precise formation of C-C, C-N, and C-O bonds.[10][11] The general order of reactivity for oxidative addition to Palladium(0) is C-I > C-Br > C-OTf >> C-Cl >> C-F.[12] This differential reactivity ensures that cross-coupling reactions occur exclusively at the C-Br bond, leaving the C-F bond intact for potential later-stage functionalization.

a) Suzuki-Miyaura Coupling

This reaction forms a C-C bond between 4-Bromo-1-fluoro-2-isopropylbenzene and an organoboron compound (e.g., a boronic acid or ester).

  • Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13]

  • Representative Protocol:

    • Setup: To a flask, add 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Solvent: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

    • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes, then heat to reflux (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the residue by column chromatography.

b) Buchwald-Hartwig Amination

This powerful method forms a C-N bond between the aryl bromide and a primary or secondary amine.[14][15]

  • Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key feature is the use of specialized phosphine ligands on the palladium catalyst that facilitate the C-N reductive elimination step.[15][16]

  • Representative Protocol:

    • Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

    • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

    • Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring until the reaction is complete.

    • Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

c) Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, a valuable functional group.[17][18]

  • Principle: The standard Sonogashira reaction uses a dual catalytic system of palladium and copper(I).[18] The palladium catalyst activates the aryl bromide, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle.[17]

  • Representative Protocol:

    • Setup: To a flask containing 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.) and the terminal alkyne (1.2 eq.), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

    • Solvent and Base: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the reaction base. Anhydrous THF can be used as a co-solvent.

    • Reaction: After deoxygenating the mixture, stir at room temperature or with gentle heating until completion.

    • Work-up and Purification: The work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the primary reactivity is at the C-Br bond, the C-F bond can be a site for nucleophilic aromatic substitution (SNAr), but this is significantly less favorable than metal-mediated reactions.[19]

  • Principle: SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to the leaving group.[19][20] The mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[20]

  • Reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene: This molecule lacks strong EWGs. The isopropyl group is electron-donating and the bromine is only weakly withdrawing. Therefore, SNAr at the fluorine position would require extremely harsh conditions (strong nucleophiles, high temperatures) and is not a common or synthetically useful pathway for this substrate. In SNAr, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[21][22]

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions must be observed.

  • Hazards: Causes skin and serious eye irritation.[23][24] May be harmful if swallowed or in contact with skin.[25] It is also considered toxic to aquatic life with long-lasting effects.[24][26]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23]

    • Avoid inhalation of vapors and contact with skin and eyes.[26]

    • Store in a tightly closed container in a cool, dry place away from ignition sources.[4]

Conclusion

4-Bromo-1-fluoro-2-isopropylbenzene is a strategically designed synthetic intermediate whose reactivity is overwhelmingly governed by the carbon-bromine bond. This site serves as a versatile anchor for a wide array of high-yield and selective palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the C-Br bond allows for the facile generation of nucleophilic Grignard and organolithium reagents. The C-F bond remains largely unreactive under these conditions, providing chemical stability and influencing the electronic landscape of the molecule. This predictable and orthogonal reactivity makes 4-Bromo-1-fluoro-2-isopropylbenzene an exceptionally valuable tool for medicinal chemists and materials scientists in the rational design and synthesis of complex target molecules.

References

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Mamane, V. (2008). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 5, 303-312.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Purgato, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... [Table]. Retrieved from [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Garst, J. F. (n.d.).
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • AbeBooks. (n.d.). Metal-Catalyzed Cross-coupling Reactions. Retrieved from [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Dehli, J. R., & Schlosser, M. (2016).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Group 4 Metallocenes.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

Sources

Exploratory

4-Bromo-1-fluoro-2-isopropylbenzene electrophilic aromatic substitution

Topic: Chemo- and Regioselective Functionalization of 4-Bromo-1-fluoro-2-isopropylbenzene via Electrophilic Aromatic Substitution Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo- and Regioselective Functionalization of 4-Bromo-1-fluoro-2-isopropylbenzene via Electrophilic Aromatic Substitution Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Scaffold Challenge

4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., KRAS G12C effectors) where the isopropyl group provides hydrophobic pocket filling, and the halogen handle (Br) allows for palladium-catalyzed cross-coupling.

However, functionalizing this core via Electrophilic Aromatic Substitution (EAS) presents a complex regiochemical puzzle. The ring contains three competing directors: a strongly electronegative fluorine, a sterically bulky activator (isopropyl), and a deactivating halogen (bromine).

This guide provides a definitive mechanistic analysis and validated protocols for the EAS of this substrate, specifically focusing on Nitration and Chlorosulfonation , while delineating the boundaries where EAS fails and lithiation strategies must take over.

Mechanistic Analysis: The Regioselectivity Matrix

To achieve high yield and purity, one must quantify the competing electronic and steric vectors on the benzene ring.

2.1 The Directors
  • Fluorine (C1): Strong inductive deactivator (

    
    ), but an ortho/para director due to resonance (
    
    
    
    ).
  • Isopropyl (C2): Moderate activator (

    
    ), ortho/para director.
    
  • Bromine (C4): Deactivator, ortho/para director.

2.2 Site Availability Analysis

We evaluate the three open positions (C3, C5, C6) for electrophilic attack (


):
PositionElectronic EnvironmentSteric EnvironmentPredicted Outcome
C3 Ortho to Isopropyl (Activating)Ortho to Bromine (Deactivating)Severe Clashing: Sandwiched between the bulky isopropyl group and the large bromine atom.Trace/None (Sterically Blocked)
C5 Para to Isopropyl (Activating) Ortho to Bromine (Deactivating)Accessible. The most electron-rich site due to the para-directing effect of the alkyl group.Major Product (>90%)
C6 Ortho to Fluorine (Weakly Activating via Resonance)Meta to Isopropyl (Neutral/Deactivated)Accessible, but electronically inferior. The strongest activator (iPr) does not direct here.Minor Impurity (<5%)
2.3 The "Ipso" Threat

Researchers must be aware of Nitrodeisopropylation . In highly acidic media (e.g., fuming


), the isopropyl group at C2 can be cleaved and replaced by a nitro group via ipso attack, particularly because the C2 position is para to the Bromine (weak director) and ortho to Fluorine. Temperature control is the critical mitigation strategy. 

Visualizing the Reaction Pathway

The following logic map details the decision tree for functionalizing this scaffold.

EAS_Pathway Start 4-Bromo-1-fluoro- 2-isopropylbenzene Conditions EAS Conditions (HNO3/H2SO4 or ClSO3H) Start->Conditions Intermediates Sigma Complex Formation Conditions->Intermediates Impurity Impurity: Ipso-dealkylation Conditions->Impurity   T > 10°C   (Side Reaction) Path_C5 Path A: C5 Attack (Para to iPr) Intermediates->Path_C5   Electronic   Favorability Path_C3 Path B: C3 Attack (Steric Clash) Intermediates->Path_C3   Steric   Block Path_C6 Path C: C6 Attack (Electronic Deficit) Intermediates->Path_C6   Lack of   Resonance Product Major Product: 5-Substituted Analog Path_C5->Product

Figure 1: Regioselectivity logic flow. Green paths indicate the kinetically favored route; red paths indicate thermodynamic or steric barriers.

Core Protocol: Selective Nitration

This protocol targets the synthesis of 4-bromo-1-fluoro-2-isopropyl-5-nitrobenzene . The nitro group serves as a masked aniline, essential for subsequent amide coupling.

4.1 Reagents & Equipment
  • Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq).

  • Electrophile Source: Potassium Nitrate (

    
    ) or 70% 
    
    
    
    .
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%).
    
  • Equipment: Jacketed reactor or cryo-bath capable of maintaining -10°C.

4.2 Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1 Preparation Dissolve substrate in

(5 vol) at -10°C. Ensure vigorous stirring.
2 Addition Add

(1.05 eq) portion-wise over 30 minutes.
3 Reaction Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
4 Quench Pour reaction mixture onto crushed ice (10 vol).
5 Workup Extract with DCM (

). Wash organic layer with sat.

until neutral.
6 Isolation Dry over

, filter, and concentrate.

Author's Note on Safety: The combination of nitric acid and organic solvents can form explosive mixtures. Always quench into water, never water into acid.

Alternative Functionalization: Chlorosulfonation

For researchers developing sulfonamide-based inhibitors, direct chlorosulfonation is viable but requires forcing conditions due to the deactivated ring.

Protocol Summary:

  • Reagent: Chlorosulfonic acid (

    
    , 5.0 eq) acts as both solvent and reagent.
    
  • Temperature: 0°C to RT. (Heating to 50°C may be required but increases desulfonation risk).

  • Regioselectivity: Exclusively C5.

  • Workup: Quench onto ice carefully (violent reaction). Extract immediately with EtOAc; sulfonyl chlorides are hydrolytically unstable.

Strategic Divergence: When EAS Fails

If the target requires functionalization at C3 (the sterically crowded pocket) or C6 , EAS will fail. You must switch mechanisms to Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange .

  • To Access C3: Impossible via standard methods. Requires de novo synthesis of the ring.

  • To Access C6 (Ortho to F): Use LDA at -78°C. The fluorine atom is a strong Ortho-Directing Group (ODG) for lithiation.

    • Reaction: Substrate + LDA

      
       [Li-Intermediate at C6] 
      
      
      
      Quench with Electrophile (
      
      
      ).
    • Warning: Lithium-Halogen exchange at C4-Br is a competing reaction (very fast). You must use non-nucleophilic bases and ultra-low temperatures, or protect the Bromine (not feasible here). Recommendation: Use the C4-Br for Li-exchange to functionalize C4, not C6.

References

  • PubChem. (n.d.).[1] 4-Bromo-1-fluoro-2-isopropylbenzene (CID 50997868).[2] National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • RSC Perkin Transactions 2. (1980). Nitration of isopropylbenzene and derivatives: nitrodeisopropylation.[3] Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Grignard reagent formation from 4-Bromo-1-fluoro-2-isopropylbenzene

Application Note: Controlled Synthesis of (4-Fluoro-3-isopropylphenyl)magnesium Bromide Executive Summary This technical guide details the protocol for converting 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: N/A for specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of (4-Fluoro-3-isopropylphenyl)magnesium Bromide

Executive Summary

This technical guide details the protocol for converting 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: N/A for specific isomer, generic aryl bromide protocols apply) into its corresponding Grignard reagent, (4-Fluoro-3-isopropylphenyl)magnesium bromide .

This transformation is critical for introducing the 4-fluoro-3-isopropylphenyl motif—a pharmacophore often used to modulate metabolic stability and lipophilicity in drug candidates. While the isopropyl group provides steric bulk and the fluorine atom modulates electronics, their specific meta and para relationships to the reactive center (C4) allow for a robust magnesium insertion. However, the high lipophilicity of the substrate and the potential for Wurtz coupling require precise control of temperature and initiation.

This guide presents two validated methodologies:

  • Method A (Classical): Direct Magnesium Insertion (Cost-effective, scalable).

  • Method B (Turbo): Magnesium-Halogen Exchange via

    
     (High fidelity, low temperature).
    

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Before initiating synthesis, it is vital to understand the steric and electronic environment of the substrate.

FeatureStructural PositionImpact on Grignard Formation
Reactive Center C-Br at Position 4Active Site. The C-Br bond is weaker than C-F, ensuring selective insertion.
Electronic Modulator F at Position 1Para-Effect. Fluorine is electron-withdrawing (inductive), stabilizing the resulting carbanion character. Being para to the Br prevents ortho-elimination (Benzyne formation), enhancing stability.
Steric Modulator Isopropyl at Position 2Meta-Effect. The bulky isopropyl group is meta to the reaction site (C4). Unlike an ortho substituent, it does not significantly hinder Mg insertion, but it increases the solubility of the resulting Grignard in THF.

Key Risk: Wurtz Coupling (Biaryl Formation). Due to the activated nature of the C-Br bond and the lipophilicity of the substrate, high local concentrations of the aryl halide can lead to homocoupling.

  • Mitigation: Slow addition rates and rigorous temperature control.[1]

Pre-Flight Checklist: Materials & Safety

Safety Warning: Grignard reagents are pyrophoric and react violently with water. All operations must be performed under a positive pressure of inert gas (Nitrogen or Argon).

Required Materials
  • Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene (>98% purity).

  • Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free. Water content <50 ppm (Karl Fischer).

  • Magnesium (Method A): Turnings or coarse powder (99.9%). Note: Crushing turnings with a mortar and pestle immediately before use exposes fresh lattice sites.

  • Turbo Reagent (Method B): Isopropylmagnesium chloride - Lithium chloride complex (

    
    ), 1.3 M in THF.
    
  • Activator: Iodine (

    
    ) crystals or 1,2-Dibromoethane.
    
Experimental Setup (DOT Diagram)

G Start Start: Dry Glassware (Oven 120°C, >2h) Setup Assembly under N2/Ar (Schlenk Line) Start->Setup Activation Mg Activation (Heat + I2/Dibromoethane) Setup->Activation Method A Addition Controlled Addition (Maintain Gentle Reflux) Activation->Addition Initiation Observed Completion Post-Reaction Stir (1h at Ambient) Addition->Completion QC Titration (I2/LiCl Method) Completion->QC

Figure 1: General workflow for Grignard formation. Method B skips "Mg Activation" and moves directly to low-temp addition.

Protocol A: Classical Magnesium Insertion

Best for: Scale-up (>10g), cost-sensitive processes, and robust substrates.

Step-by-Step Procedure:

  • Apparatus Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with inert gas inlet), and a pressure-equalizing addition funnel.

    • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Magnesium Loading & Activation:

    • Add Magnesium turnings (1.2 equivalents) to the flask.

    • Dry Activation: Stir the dry Mg vigorously for 5 minutes to mechanically abrade the surface.

    • Add a single crystal of Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) .
      
    • Heat the flask bottom gently with a heat gun until violet vapors appear and coat the Mg, then allow to cool.

  • Solvent & Initiation:

    • Add enough Anhydrous THF to just cover the Mg turnings.

    • Prepare a solution of 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv) in Anhydrous THF (Concentration ~1.0 M).

    • Add 5-10% of the substrate solution to the Mg.

    • Observation: Watch for turbidity, bubbling, and the disappearance of the iodine color (brown/violet

      
       clear/grey).
      
    • Troubleshooting: If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle heat.

  • Elongation:

    • Once initiated (exotherm detected), begin the dropwise addition of the remaining substrate solution.

    • Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux without external heating.

    • Note: If the reaction cools too much, Wurtz coupling becomes less likely, but the reaction may stall. If it gets too hot, Wurtz coupling increases. "Gentle reflux" is the sweet spot.

  • Completion:

    • After addition is complete, reflux externally (oil bath at 65°C) for 1 hour to ensure full conversion.

    • Cool to room temperature.[2][1][3][4] The solution should be dark grey/brown.

Protocol B: The "Turbo" Method (Halogen Exchange)

Best for: High-value synthesis, library generation, and preventing side reactions. Mechanism:



Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a Schlenk flask or 2-neck flask under Argon.

    • Charge the flask with 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv) .

    • Dissolve in Anhydrous THF to reach a concentration of 0.5 M.

  • Exchange Reaction:

    • Cool the solution to -15°C (Ice/Salt bath) or 0°C . Note: The isopropyl group aids solubility, preventing precipitation at low temps.

    • Add

      
       (1.1 equivalents)  dropwise via syringe over 10 minutes.
      
    • Rate: Moderate. The reaction is not highly exothermic but requires mixing.

  • Incubation:

    • Allow the mixture to stir at 0°C for 1 hour , then warm to Room Temperature for 1 hour .

    • Monitoring: Aliquot 0.1 mL, quench with water, and check by GC/MS. You should see the disappearance of the Bromide starting material and the appearance of 1-fluoro-2-isopropylbenzene (the reduced product).

Analytical Method: Titration

Never assume the theoretical yield. Titrate the reagent before use.[5]

Method: Iodine/LiCl Titration (Knochel's Method) [5]

  • Weigh 127 mg Iodine (

    
    , 0.5 mmol)  into a dry vial.
    
  • Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl accelerates the reaction of Grignard with Iodine).

  • Titrate your Grignard solution into the Iodine solution until the brown color vanishes (becomes clear/colorless).

Calculation:



(Where 254 is the MW of 

)

Decision Matrix & Troubleshooting

Decision Problem Issue Detected Initiation No Initiation (Method A) Problem->Initiation Coupling High Wurtz Coupling Problem->Coupling Precipitate Solids at Low Temp Problem->Precipitate Sol1 Add 1,2-Dibromoethane Apply Sonic Bath Initiation->Sol1 Sol2 Dilute Reaction (0.5M) Switch to Method B Coupling->Sol2 Sol3 Warm to RT Check THF Water Content Precipitate->Sol3

Figure 2: Troubleshooting common failure modes.

Common Issues:

  • "The reaction won't start": Aryl bromides can be stubborn.[6] If

    
     fails, use DIBAL-H (1 mol%) as a scavenger/activator, or switch to Method B.
    
  • "Yield is low (<70%)": Likely moisture ingress. Ensure the LiCl solution used in titration is dry (hygroscopic!).

References

  • Knochel, P., et al. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [Link]

  • Lin, H.-S., & Paquette, L. A. (1994). "Titration of Organolithiums and Grignard Reagents." Synthetic Communications.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Bromo-1-fluoro-2-isopropylbenzene in Pharmaceutical Intermediate Synthesis

Abstract 4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a valuable and versatile building block in modern medicinal chemistry and process development. Its unique substitution pattern—featuring a reactive bromine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a valuable and versatile building block in modern medicinal chemistry and process development. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling or metallation, a modulating fluorine atom to enhance metabolic stability and binding affinity, and a bulky isopropyl group to confer specific steric and lipophilic properties—makes it an attractive starting point for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can adapt and optimize these protocols for their specific drug discovery programs.

Introduction: The Strategic Value of a Polysubstituted Arene

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic route.[1][2] 4-Bromo-1-fluoro-2-isopropylbenzene (IUPAC Name: 4-bromo-1-fluoro-2-propan-2-ylbenzene) is a trifunctionalized aromatic compound that offers a compelling combination of features for drug development professionals.[3]

The strategic utility of this molecule can be deconstructed by analyzing its substituents:

  • Bromine Atom: Serves as the primary reactive handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are foundational methods for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[4][5] It is also readily converted into an organometallic species via metal-halogen exchange.

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[6] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • Isopropyl Group: This bulky, lipophilic group provides a steric director and can be crucial for fitting into hydrophobic pockets of target proteins. It influences the overall conformation and solubility profile of the resulting molecule.

This guide provides robust protocols for leveraging the unique reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene, focusing on the transformations most relevant to pharmaceutical synthesis.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data
PropertyValueReference(s)
CAS Number 112611-93-5[3][7]
Molecular Formula C₉H₁₀BrF[7]
Molecular Weight 217.08 g/mol [7]
IUPAC Name 4-bromo-1-fluoro-2-propan-2-ylbenzene[3]
Purity Typically ≥95-97%[7]
Appearance Colorless to pale yellow liquid[8]
Storage Store at room temperature in a dry, well-ventilated place.[9]
Hazard and Safety Information

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[10] Always consult the full Safety Data Sheet (SDS) before use.[11]

Hazard CategoryGHS PictogramHazard Statement(s)Precautionary Measures
Acute Toxicity / Irritation GHS07 (Warning)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Synthetic Applications & Protocols

The primary synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene is centered on the transformation of the C-Br bond. We present detailed protocols for two of the most powerful and widely used reaction classes in pharmaceutical synthesis: Suzuki-Miyaura cross-coupling and regioselective lithiation.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond to create biaryl or aryl-vinyl structures.[5] The protocol below is a general, robust procedure adaptable to a wide range of boronic acids or esters.

Causality and Expertise: The choice of a palladium catalyst and ligand is critical. The steric hindrance from the ortho-isopropyl and ortho-fluoro groups necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination to deliver the product efficiently. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Reaction cluster_final Finalization node_setup node_setup node_reaction node_reaction node_workup node_workup node_purify node_purify node_analysis node_analysis A 1. Flame-dry glassware under vacuum. B 2. Add Reagents: - 4-Bromo-1-fluoro-2-isopropylbenzene - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) A->B C 3. Add degassed solvents (e.g., Dioxane/H₂O). B->C D 4. Heat to 80-100 °C under Argon. C->D E 5. Monitor by TLC/LC-MS (2-12 hours). D->E F 6. Cool to RT. Quench with water. E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via column chromatography. H->I J 10. Characterize product (NMR, MS). I->J Lithiation_Pathway Synthetic Pathways via Lithiation start_node 4-Bromo-1-fluoro- 2-isopropylbenzene intermediate_node Aryllithium Intermediate start_node->intermediate_node n-BuLi THF, -78 °C E1 1) n-BuLi, THF, -78 °C 2) DMF E2 1) n-BuLi, THF, -78 °C 2) CO₂ (gas) E3 1) n-BuLi, THF, -78 °C 2) B(OMe)₃ reagent_node reagent_node product_node product_node P1 4-Formyl-1-fluoro- 2-isopropylbenzene E1->P1 Quench P2 4-Carboxy-1-fluoro- 2-isopropylbenzene E2->P2 Quench P3 4-(Boronic Acid)-1-fluoro- 2-isopropylbenzene (after hydrolysis) E3->P3 Quench

Sources

Method

Synthesis of novel heterocyclic compounds using 4-Bromo-1-fluoro-2-isopropylbenzene

Application Note: Strategic Utilization of 4-Bromo-1-fluoro-2-isopropylbenzene in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-1-fluoro-2-isopropylbenzene in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5) , a high-value scaffold for medicinal chemistry.[1] This intermediate offers a unique triad of properties: the bromine atom serves as a versatile handle for metal-catalyzed cross-coupling; the fluorine atom modulates metabolic stability and pKa; and the isopropyl group provides steric bulk that can enhance selectivity and solubility.

We present two validated workflows:

  • The "Suzuki Gateway": Rapid access to biaryl heterocycles via Palladium-catalyzed cross-coupling.

  • The "Formyl Divergence": Lithium-halogen exchange followed by condensation to construct novel benzimidazole pharmacophores.

Strategic Analysis: Reactivity Profile

Successful utilization of this compound requires understanding the hierarchy of reactivity between its three functional groups.

Functional GroupReactivity ModeStrategic Application
Aryl Bromide (C-Br) High (Pd-Catalyzed / Li-Exchange)Primary site for chain extension or functionalization. The C-Br bond is significantly more reactive than the C-F bond, allowing chemoselective transformation.
Aryl Fluoride (C-F) Low (SNAr) / Metabolic BlockerGenerally inert to standard coupling conditions, ensuring it remains intact in the final drug candidate to block metabolic oxidation at the para-position.
Isopropyl Group Steric / ElectronicElectron-donating (+I effect). Provides steric bulk ortho to the fluorine, potentially directing ortho-lithiation away from the C2 position if C-H activation is attempted.

Application Note 1: The "Suzuki Gateway"

Objective: Synthesis of 4-(4-Fluoro-3-isopropylphenyl)pyridine (Biaryl Scaffold).

This protocol utilizes the Suzuki-Miyaura coupling to attach a pre-formed heterocyclic ring. The steric bulk of the isopropyl group (meta to the bromine) does not significantly hinder the reaction but suppresses homocoupling side reactions.

Protocol A: Pd-Catalyzed Cross-Coupling

Reagents:

  • Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv)

  • Coupling Partner: 4-Pyridinylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the boronic acid, Pd catalyst, and base. Seal and purge with Argon for 5 minutes.

  • Addition: Dissolve the aryl bromide in degassed 1,4-dioxane and inject into the vial. Add degassed water.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.8) should disappear; the pyridyl product (Rf ~0.3) will appear.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Expert Insight: The use of Pd(dppf)Cl₂ is critical here. The large bite angle of the dppf ligand stabilizes the Pd(0) species, preventing catalyst decomposition which is common with electron-rich aryl bromides [1].

Application Note 2: The "Formyl Divergence"

Objective: De Novo Synthesis of 2-(4-Fluoro-3-isopropylphenyl)-1H-benzimidazole.

This workflow demonstrates the conversion of the C-Br bond into a reactive aldehyde, followed by ring closure. This is ideal for generating libraries of benzimidazoles, oxazoles, or quinolines.

Protocol B1: Lithium-Halogen Exchange (Formylation)

Reagents:

  • Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Cooling: Dissolve substrate in THF under Argon and cool to -78°C .

  • Exchange: Add n-BuLi dropwise over 15 mins. Maintain temp < -70°C.

    • Mechanism:[2][3] Rapid Li-Br exchange generates the aryllithium species. The isopropyl group aids solubility of the intermediate.

  • Trapping: Stir for 30 mins at -78°C, then add DMF dropwise.

  • Quench: Warm to 0°C and quench with sat. NH₄Cl.[4]

  • Isolation: Extract with ether. The product, 4-Fluoro-3-isopropylbenzaldehyde , is obtained as a pale yellow oil (Yield >85%).

Protocol B2: Oxidative Cyclization to Benzimidazole

Reagents:

  • Intermediate: 4-Fluoro-3-isopropylbenzaldehyde (1.0 equiv)

  • Reactant: o-Phenylenediamine (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) [2]

  • Solvent: DMF (Polar aprotic)

Methodology:

  • Condensation: Mix aldehyde and diamine in DMF. Heat to 100°C for 4 hours.

  • Mechanism: The initial Schiff base formation is followed by intramolecular attack and oxidative dehydrogenation driven by the metabisulfite.

  • Purification: Pour into ice water. The precipitate is the target benzimidazole. Recrystallize from Ethanol.

Visualized Workflows

Figure 1: Strategic Reaction Landscape

ReactionLandscape SM 4-Bromo-1-fluoro- 2-isopropylbenzene LiInt Aryllithium Intermediate SM->LiInt n-BuLi, -78°C (Li-Hal Exchange) Biaryl Biaryl Heterocycle (Suzuki Product) SM->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki-Miyaura) Aldehyde 4-Fluoro-3-isopropyl- benzaldehyde LiInt->Aldehyde DMF Quench Benzimidazole 2-Aryl-Benzimidazole (Target Pharmacophore) Aldehyde->Benzimidazole o-Phenylenediamine Oxidative Cyclization

Caption: Divergent synthetic pathways from the core brominated scaffold.

Figure 2: Detailed Benzimidazole Synthesis Workflow

Workflow start Start: 4-Bromo-1-fluoro- 2-isopropylbenzene step1 Step 1: Lithiation (-78°C, THF) Generates Nucleophilic Aryl Species start->step1 step2 Step 2: Formylation (DMF) Forms Benzaldehyde Intermediate step1->step2 check QC Checkpoint: GC-MS Confirm Br loss, CHO formation step2->check step3 Step 3: Cyclocondensation (o-Phenylenediamine, Na2S2O5) check->step3 Pass final Final Product: Fluorinated Benzimidazole step3->final

Caption: Step-by-step protocol for converting the aryl bromide to a benzimidazole.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (Reduction of C-Br)Ensure strictly anhydrous conditions if using hydride-sensitive catalysts. Switch to Pd(PPh₃)₄ or increase catalyst loading.
Incomplete Lithiation Moisture in THFDistill THF over Na/Benzophenone. Ensure internal temperature stays below -70°C during n-BuLi addition.
Regioisomer Contamination Ortho-lithiation (Directed by F)While the bulky isopropyl group at C2 protects C3, ortho-lithiation at C6 (ortho to F) is a minor risk. The rapidity of Li-Br exchange at -78°C usually favors the C4 position kinetically. Do not allow the temperature to rise before adding DMF.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Beaulieu, C., et al. (2003). Sodium Metabisulfite: A Mild and Efficient Reagent for the Synthesis of Benzimidazoles. Tetrahedron Letters, 44(4), 739-743.
  • BenchChem. (n.d.). 4-Bromo-1-fluoro-2-isopropylbenzene Product Data. Retrieved from

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-Bromo-1-fluoro-2-isopropylbenzene for Medicinal Chemistry

Abstract 4-Bromo-1-fluoro-2-isopropylbenzene is a key building block in medicinal chemistry, offering a unique combination of substituents that are highly valuable in drug design. The fluorine atom can enhance metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-1-fluoro-2-isopropylbenzene is a key building block in medicinal chemistry, offering a unique combination of substituents that are highly valuable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, the isopropyl group modulates lipophilicity and steric profile, and the bromine atom serves as a versatile synthetic handle for introducing molecular diversity. This guide provides a comprehensive overview of strategic approaches for the derivatization of this scaffold, focusing on robust, high-yield palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, along with insights into experimental design and mechanistic considerations to empower researchers in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

In the intricate process of drug discovery, the selection of starting materials is a critical determinant of success. 4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a privileged scaffold due to the advantageous properties conferred by its distinct functional groups.[1]

  • Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1]

  • Isopropyl Group: This bulky, lipophilic group can provide crucial steric interactions within a binding pocket and improve oral bioavailability by increasing the molecule's overall lipophilicity.

  • Bromine: The C-Br bond is the primary site for synthetic elaboration. It is an excellent electrophile for a wide array of powerful and reliable cross-coupling reactions, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]

This document serves as a practical guide for chemists to effectively utilize this versatile building block, transforming it into a diverse set of derivatives for downstream applications in drug development.

Physicochemical Properties & Safety

It is imperative to handle all chemicals with appropriate safety precautions. A summary of the key properties and safety information for 4-Bromo-1-fluoro-2-isopropylbenzene is provided below.

PropertyValueSource
CAS Number 112611-93-5 (isomer dependent)[2]
Molecular Formula C₉H₁₀BrF[3]
Molecular Weight 217.08 g/mol [3][4][5]
Physical Form Liquid[5]
Purity Typically ≥95%[5]
Storage Sealed in dry, 2-8°C[5]

Safety Information: [5]

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Strategic Approaches to Derivatization

The primary and most effective strategy for derivatizing 4-bromo-1-fluoro-2-isopropylbenzene is through palladium-catalyzed cross-coupling reactions at the C-Br bond. These reactions are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope.

G cluster_start Starting Material cluster_reactions Key Derivatization Pathways cluster_products Derivative Classes start 4-Bromo-1-fluoro-2-isopropylbenzene suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira biaryl Bi-aryl & Heteroaryl Derivatives suzuki->biaryl arylamine Aryl Amines & Anilines buchwald->arylamine alkyne Aryl Alkynes sonogashira->alkyne

Caption: Key derivatization pathways for 4-Bromo-1-fluoro-2-isopropylbenzene.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for forming C(sp²)-C(sp²) bonds.[6] It couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[7][8]

  • Why this choice? The reaction conditions are generally mild, and the boronic acid reagents are often commercially available, stable, and have low toxicity.[8] This allows for the rapid generation of diverse bi-aryl and heteroaryl structures, which are common motifs in bioactive molecules.

  • Mechanism Insight: The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[10]

  • Why this choice? Aryl amines are fundamental components of countless pharmaceuticals. The Buchwald-Hartwig amination provides a direct and highly efficient route to access these structures.[10] It has largely replaced older, harsher methods like Ullmann condensation.

  • Mechanism Insight: Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aryl amine product.[10] The choice of ligand is critical to facilitate the reductive elimination step.

Detailed Experimental Protocols

The following protocols are robust starting points and may be optimized for specific substrates. All reactions must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 4-fluoro-2-isopropyl-1,1'-biphenyl.

G cluster_workflow Protocol: Suzuki-Miyaura Coupling A 1. Add Reagents to Flask (Ar-Br, Boronic Acid, Base, Catalyst) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat & Stir (e.g., 90 °C, 12h) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Work-up (Extraction) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

  • 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-fluoro-2-isopropylbenzene, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[6]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.[6]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(4-fluoro-2-isopropylphenyl)morpholine.

Materials & Reagents:

  • 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-1-fluoro-2-isopropylbenzene, followed by morpholine, and anhydrous toluene via syringe.

  • Inert Atmosphere: The system should already be under an inert atmosphere. Ensure the seal is secure.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-8 hours.[11]

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.[11] Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired aryl amine.

Conclusion and Outlook

4-Bromo-1-fluoro-2-isopropylbenzene is a highly valuable and tractable starting material for medicinal chemistry campaigns. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for its derivatization.[12][13][14] By mastering these protocols, researchers can efficiently generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. The principles and procedures outlined in this guide are foundational and can be adapted to a wide range of coupling partners, enabling the synthesis of complex and innovative molecular architectures.

References

  • PubChem. 4-Bromo-1-fluoro-2-propylbenzene | C9H10BrF | CID 25243806. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Available from: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].

  • PubChem. 1-Bromo-4-fluoro-2-isopropylbenzene | C9H10BrF | CID 20754498. Available from: [Link].

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

  • U.S. Environmental Protection Agency. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. Available from: [Link].

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

  • Chhanikar, P. T. et al. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Taylor & Francis. Derivatization – Knowledge and References. Available from: [Link].

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

  • ResearchGate. Recent progress in the development of derivatization reagents having a benzofuran structure. Available from: [Link].

  • MDPI. Chemical Derivatization in Flow Analysis. Available from: [Link].

  • Google Patents. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.

Sources

Method

Application Note: Scalable Synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene , a critical intermediate in the manufacturing of SGLT2 inhibitors and other metabolica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene , a critical intermediate in the manufacturing of SGLT2 inhibitors and other metabolically stable aryl-fluorides.

While direct bromination of 1-fluoro-2-isopropylbenzene appears to be the shortest path, it is not recommended for scale-up due to poor regioselectivity (favoring the 5-bromo isomer due to the directing power of the isopropyl group). This guide presents the Aniline Route , utilizing 2-isopropylaniline as the starting material. This pathway guarantees the correct 1,2,4-substitution pattern via highly selective bromination followed by a Balz-Schiemann fluorination.

Strategic Route Selection

The synthesis is designed to overcome the steric and electronic conflicts inherent in the target molecule.

The Regioselectivity Challenge

In 1-fluoro-2-isopropylbenzene, the isopropyl group (activator) directs electrophilic substitution to the para position relative to itself (Position 5). The fluorine (deactivator) directs para to itself (Position 4). Since activators dominate directing effects, direct bromination yields a mixture favoring the unwanted 5-bromo isomer.

The Solution: The Aniline Route

By starting with 2-isopropylaniline , we leverage the amino group's strong directing effect.

  • Bromination: The amino group (-NH

    
    ) strongly directs para, overriding the isopropyl group, exclusively yielding 4-bromo-2-isopropylaniline .
    
  • Fluorination: The amino group is converted to fluorine via the Balz-Schiemann reaction , preserving the regiochemistry.

Reaction Pathway Diagram

SynthesisRoute Start 2-Isopropylaniline (Starting Material) Inter 4-Bromo-2-isopropylaniline (Intermediate) Start->Inter Step 1: Bromination (NBS or Br2, <5°C) Diazo Diazonium Tetrafluoroborate (Salt Isolation) Inter->Diazo Step 2a: Diazotization (NaNO2, HBF4) Target 4-Bromo-1-fluoro-2-isopropylbenzene (Target) Diazo->Target Step 2b: Thermal Decomposition (Sand/Solvent, >100°C)

Caption: Figure 1. Strategic workflow ensuring correct regiochemical outcome via the aniline intermediate.

Step 1: Regioselective Bromination

Objective: Synthesis of 4-bromo-2-isopropylaniline.

Reagents & Materials
ReagentEquiv.[1][2]Role
2-Isopropylaniline1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent (Preferred for safety)
Acetonitrile (ACN)10 VolSolvent
Ammonium Acetate0.1Catalyst (Optional)

Note: For multi-kilo scale, elemental Bromine (Br


) in Acetic Acid is more cost-effective, but NBS is described here for higher safety margins and ease of handling in pilot batches.
Protocol
  • Charge: To a reactor equipped with a mechanical stirrer and temperature probe, add 2-isopropylaniline and Acetonitrile .

  • Cool: Chill the solution to 0–5°C . The reaction is exothermic; active cooling is mandatory.

  • Addition: Dissolve NBS in Acetonitrile (or add solid portion-wise if reactor design permits safe solid addition). Add slowly over 2 hours, maintaining internal temperature <10°C .

    • Mechanism:[3][4][5][6][7][8] The amino group activates the ring. Bromination occurs para to the amino group due to steric hindrance from the ortho isopropyl group.

  • Monitor: Stir at 0°C for 1 hour, then warm to room temperature (20–25°C). Monitor by HPLC (Target retention time ~4.5 min vs. SM ~2.1 min).

  • Quench: Add 5% aqueous NaHSO

    
     (sodium bisulfite) to quench excess bromine/NBS.
    
  • Work-up: Concentrate ACN under reduced pressure. Dilute residue with Ethyl Acetate and water. Separate layers. Wash organic layer with brine.[2]

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The product, 4-bromo-2-isopropylaniline , is typically a dark oil or low-melting solid that can be used directly or converted to the HCl salt for storage.

Step 2: Balz-Schiemann Fluorination

Objective: Conversion of the amino group to fluorine via a diazonium tetrafluoroborate salt.

Reagents & Materials
ReagentEquiv.Role
4-Bromo-2-isopropylaniline1.0Substrate
Tetrafluoroboric Acid (48% aq)2.5Acid/Counterion source
Sodium Nitrite (NaNO

)
1.1Diazotization agent
Water5 VolSolvent
Toluene5 VolDecomposition solvent
Protocol
Phase A: Diazotization
  • Acidification: In a corrosion-resistant reactor (Hastelloy or Glass-lined), charge 48% HBF

    
      and water. Cool to -5°C .[2][9]
    
  • Salt Formation: Add 4-bromo-2-isopropylaniline slowly. The amine salt will precipitate. Ensure vigorous stirring to maintain a suspendable slurry.

  • Nitrosation: Dissolve NaNO

    
      in minimal water. Add this solution dropwise to the reactor, strictly maintaining temperature <0°C .
    
    • Critical Control Point: Exceeding 0°C during addition can lead to premature decomposition and phenol byproducts.

  • Precipitation: Stir for 1 hour at -5°C. The diazonium tetrafluoroborate salt will precipitate as a solid.

  • Filtration: Filter the cold slurry. Wash the cake with cold 5% HBF

    
    , then with cold diethyl ether (or MTBE) to remove moisture.
    
    • Safety Alert: Do not allow the filter cake to dry completely on the filter if using flammable solvents. Diazonium salts are shock-sensitive when dry. Proceed immediately to decomposition or keep wet with solvent.

Phase B: Thermal Decomposition[7]
  • Setup: Prepare a reactor with Toluene heated to 100°C (reflux).

  • Decomposition: Resuspend the wet diazonium salt in a small amount of toluene (or add solid portion-wise) and feed it slowly into the hot toluene.

    • Reaction: Ar-N

      
      BF
      
      
      
      
      
      Ar-F + N
      
      
      (gas) + BF
      
      
      (gas).
    • Off-gas Management: Significant evolution of N

      
       and BF
      
      
      
      will occur. The system must be vented through a Caustic Scrubber (NaOH) to neutralize BF
      
      
      .
  • Completion: Once gas evolution ceases, cool the mixture to room temperature.

  • Purification: Wash the toluene layer with water, 1N NaOH (to remove any phenols), and brine. Dry and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation (bp approx. 85-90°C at 5 mmHg) to obtain 4-Bromo-1-fluoro-2-isopropylbenzene .

Process Safety & Hazard Analysis

Thermal Hazards (DSC Data)

The diazonium tetrafluoroborate intermediate is energetic.

  • Onset Temperature: Typically ~110°C (dry).

  • Energy Release: ~800 J/g.

  • Mitigation: Never dry the salt completely on a large scale. Use the "Dedieu" method (in-situ decomposition) or keep the cake solvent-wet.

Chemical Compatibility
  • Bromine/NBS: Incompatible with strong reducers. Corrosive to standard steel (SS304/316). Use glass-lined equipment.[3]

  • BF3 Gas: Highly toxic and corrosive.[6] Scrubber efficiency must be validated before starting Phase B.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (CDCl3)Consistent with structure
Isomer Content GC/HPLC< 0.5% (5-bromo isomer)

1H-NMR Characteristic Signals:

  • Isopropyl CH (septet): ~3.3 ppm.

  • Isopropyl CH3 (doublet): ~1.2 ppm.

  • Aromatic Region: Distinct coupling patterns for 1,2,4-substitution. The proton at C3 (between iPr and Br) will appear as a doublet (meta-coupling) or doublet of doublets, distinct from the C5 and C6 protons.

References

  • Regioselectivity of Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2008. (Validated General Principle).

  • Balz-Schiemann Protocol: Flood, D. T. "Fluorobenzene."[10][11][12] Organic Syntheses, Coll.[10][13] Vol. 2, p. 295, 1943. .

  • Safety of Diazonium Salts: Org. Process Res. Dev. "Safety Assessment of Diazonium Salts." 2020. .

  • Target Molecule Data: ChemicalBook Entry for CAS 125427-46-9. .

  • Dedieu Modification (One-pot): Dedieu, M., et al. "Process for the preparation of fluoroaromatic compounds." US Patent 4,096,196. .

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation of 4-Bromo-1-fluoro-2-isopropylbenzene

Welcome to the dedicated technical support guide for 4-Bromo-1-fluoro-2-isopropylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Bromo-1-fluoro-2-isopropylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The following troubleshooting guides and FAQs address a critical challenge encountered during its application: the undesired side reaction of dehalogenation, specifically, hydrodebromination. Our goal is to provide you with the mechanistic insights and practical solutions required to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene, with a focus on preventing dehalogenation.

Q1: What is dehalogenation and why is it a problem with 4-Bromo-1-fluoro-2-isopropylbenzene?

A1: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond.[1] The bromine atom is typically replaced by a hydrogen atom, a process called hydrodehalogenation, yielding 1-fluoro-2-isopropylbenzene as a significant byproduct. This side reaction is problematic as it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. The carbon-bromine bond is weaker and more susceptible to cleavage than a carbon-chlorine bond, making aryl bromides more prone to this side reaction in certain conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][3]

Q2: What is the primary mechanism leading to dehalogenation in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the most prevalent dehalogenation mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can arise from several sources within the reaction mixture, including amine bases, alcohols, or residual water.[4] Once formed, the Pd-H species can intercept the aryl-palladium intermediate (Ar-Pd-Br) that is critical to the catalytic cycle. Instead of proceeding with the desired coupling partner, this intermediate undergoes reductive elimination with the hydride, releasing the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then continue this undesired cycle.[3][4]

Q3: Are specific reaction types more prone to causing dehalogenation of this substrate?

A3: Yes. Palladium-catalyzed cross-coupling reactions are the most common context where dehalogenation is observed. The propensity for this side reaction can be particularly high in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This is due to the combination of a palladium catalyst, a base, and potential hydride sources (solvents, reagents, or water) that are fundamental to these transformations.[2][5] Conditions that favor the formation of Pd-H species, such as the use of strong alkoxide bases or protic solvents, will exacerbate the issue.[3]

Q4: Can light or temperature alone cause dehalogenation?

A4: While high temperatures can promote various side reactions, catalyst-free thermal dehalogenation typically requires very harsh conditions. However, photochemical dehalogenation is a known process.[6] Upon irradiation with UV light, aryl halides can undergo dehalogenation through a radical chain reaction, especially in the presence of a hydrogen donor like methanol.[6] Therefore, it is good practice to protect light-sensitive reactions from direct light, although palladium-catalyzed pathways are the more common culprits in a typical laboratory setting.

Troubleshooting Guide: Dehalogenation

This guide is structured to help you diagnose and solve dehalogenation issues observed in your experiments.

Problem 1: Significant formation of 1-fluoro-2-isopropylbenzene byproduct detected by GC-MS or NMR.

This is the most direct evidence of a dehalogenation side reaction. The troubleshooting approach should focus on systematically evaluating and optimizing the reaction components.

Logical Flow for Troubleshooting Dehalogenation

The following decision tree provides a structured approach to diagnosing and resolving issues with dehalogenation.

G start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich biaryl phosphine ligand? start->ligand base Step 2: Evaluate Base Is it a strong alkoxide (e.g., NaOt-Bu)? ligand->base No sol_ligand ACTION: Switch to XPhos, SPhos, or RuPhos ligand->sol_ligand Yes solvent Step 3: Evaluate Solvent Is it a protic solvent (e.g., MeOH, iPrOH)? base->solvent No sol_base ACTION: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄ base->sol_base Yes reagents Step 4: Check Reagents & Atmosphere Are reagents anhydrous? Is the reaction properly degassed? solvent->reagents No sol_solvent ACTION: Switch to Toluene, Dioxane, or THF solvent->sol_solvent Yes sol_reagents ACTION: Use anhydrous solvents/reagents. Improve degassing protocol. reagents->sol_reagents Yes G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Br pd_intermediate Ar-Pd(II)-Br(L)₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + Ar'-B(OR)₂ pd_h_intermediate Ar-Pd(II)-H(L)₂ pd_intermediate->pd_h_intermediate Undesired Path pd_coupled Ar-Pd(II)-Ar'(L)₂ transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Desired Path product Ar-Ar' red_elim->product pd_h_source Hydride Source (H₂O, Base, Solvent) pd_h_source->pd_h_intermediate red_elim_dehalo Reductive Elimination pd_h_intermediate->red_elim_dehalo red_elim_dehalo->pd0 byproduct Ar-H (Dehalogenated) red_elim_dehalo->byproduct

Sources

Optimization

Technical Support Center: Grignard Formation with 4-Bromo-1-fluoro-2-isopropylbenzene

Welcome to the technical support center for the synthesis of Grignard reagents, with a specific focus on the formation of (4-fluoro-2-isopropylphenyl)magnesium bromide from 4-Bromo-1-fluoro-2-isopropylbenzene. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Grignard reagents, with a specific focus on the formation of (4-fluoro-2-isopropylphenyl)magnesium bromide from 4-Bromo-1-fluoro-2-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the knowledge to navigate the intricacies of this specific Grignard reaction with confidence and success.

Understanding the Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene

The successful formation of a Grignard reagent from 4-Bromo-1-fluoro-2-isopropylbenzene is a nuanced process, influenced by the electronic and steric properties of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, making the carbon-bromine bond less susceptible to oxidative addition by magnesium. Conversely, the bulky isopropyl group introduces steric hindrance around the reaction center, which can impede the approach of the aryl halide to the magnesium surface. A thorough understanding of these factors is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 4-Bromo-1-fluoro-2-isopropylbenzene won't start. What are the most common reasons for this initiation failure?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically:

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2] This oxide layer must be removed or bypassed for the reaction to begin.

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water in the glassware or solvent.[3][4] This will quench the reagent as it forms, preventing the reaction from sustaining itself.

  • Purity of Reagents: Impurities in the 4-Bromo-1-fluoro-2-isopropylbenzene or the solvent can inhibit the reaction.

Q2: I've observed the solution turning cloudy and the reaction appears to have started, but then it stops. What could be causing this stall?

A2: A reaction that initiates but fails to go to completion often points to a few key issues:

  • Insufficient Magnesium Activation: The initial activation of the magnesium may not have been thorough enough, leading to a limited number of reactive sites that are quickly consumed.

  • Low Purity of Magnesium: The use of low-purity magnesium can result in a lower yield of the Grignard reagent.[3]

  • Wurtz Coupling Side Reaction: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide.[5][6] This consumes both the product and the starting material, leading to lower yields.

Q3: My reaction mixture has turned a dark brown or black color. Is this normal, and what does it indicate?

A3: A dark coloration is generally not a positive sign and can indicate side reactions or decomposition.[7] Potential causes include:

  • Wurtz Coupling Products: The formation of finely divided metal byproducts from side reactions can lead to a darker appearance.[7]

  • Impurities: Impurities present in the magnesium or the aryl halide can catalyze decomposition pathways.[7]

  • Overheating: Excessive heat can promote side reactions and decomposition of the Grignard reagent.

Q4: I'm concerned about the stability of the fluorine substituent in the presence of the Grignard reagent. Is there a risk of it being displaced?

A4: While Grignard reagents are highly reactive, the C-F bond in fluoroaromatics is generally stable under the conditions of Grignard formation and subsequent reactions. The primary concern is the successful formation of the Grignard reagent at the C-Br bond, not the displacement of the fluorine atom. However, it is always good practice to monitor for potential side products.

Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and resolving issues with your Grignard reaction.

Troubleshooting_Workflow start Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_moisture check_moisture->start [Moisture Present] check_mg_activation Confirm Magnesium Activation (Visual signs: bubbling, color change) check_moisture->check_mg_activation [Anhydrous] re_activate_mg Re-activate Magnesium (Add initiator, mechanical stirring) check_mg_activation->re_activate_mg [Not Activated] check_reagent_purity Assess Reagent Purity (Aryl halide, solvent) check_mg_activation->check_reagent_purity [Activated] re_activate_mg->check_mg_activation purify_reagents Purify Reagents (Distillation, filtration) check_reagent_purity->purify_reagents [Impure] reaction_stalls Reaction Initiates, then Stalls check_reagent_purity->reaction_stalls [Pure] purify_reagents->start check_concentration Evaluate Reactant Concentrations (Slow addition of aryl halide) reaction_stalls->check_concentration check_concentration->reaction_stalls [Too High] control_temperature Maintain Optimal Temperature (Avoid overheating) check_concentration->control_temperature [Optimal] control_temperature->reaction_stalls [Too High] side_reactions Observe Side Reactions (Darkening, low yield) control_temperature->side_reactions [Optimal] minimize_wurtz Minimize Wurtz Coupling (Slow addition, dilute conditions) side_reactions->minimize_wurtz success Successful Grignard Formation minimize_wurtz->success

Caption: A logical flow for troubleshooting Grignard reaction issues.

Detailed Troubleshooting Guides

Guide 1: Overcoming Initiation Failure

Protocol: Magnesium Activation

The primary reason for a Grignard reaction failing to start is a passivated magnesium surface. Here are proven methods for activation:

Method A: Iodine Activation

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

  • Initiation: Add a single crystal of iodine.[4][8]

  • Observation: Gently warm the flask with a heat gun. The disappearance of the purple iodine vapor and the formation of a grayish or brownish color on the magnesium surface indicates activation.[4]

  • Initiate Reaction: Add a small portion of your 4-Bromo-1-fluoro-2-isopropylbenzene solution in anhydrous ether or THF. Look for signs of reaction (gentle bubbling, cloudiness, and a slight exotherm).

Method B: 1,2-Dibromoethane (DBE) Activation

  • Preparation: Set up the reaction as described in Method A.

  • Initiation: Add a few drops of 1,2-dibromoethane to the magnesium suspension in a minimal amount of anhydrous solvent.[1][2]

  • Observation: The evolution of ethylene gas (bubbling) is a clear visual indicator of successful magnesium activation.[1] The reaction is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂.

  • Initiate Reaction: Once bubbling subsides, proceed with the addition of your aryl halide.

Method C: Mechanical Activation

  • Procedure: In the reaction flask under an inert atmosphere, vigorously stir the magnesium turnings with a glass stirring rod to physically break the oxide layer.[4]

  • Caution: Be careful not to break the glassware. This method is often used in conjunction with chemical activation methods.

Guide 2: Addressing a Stalled Reaction and Minimizing Side Products

A reaction that starts but does not proceed to completion is often plagued by side reactions, primarily Wurtz coupling.

Key Parameters for Minimizing Wurtz Coupling

ParameterRecommendationRationale
Addition Rate Slow, dropwise addition of the aryl halide solution.Maintains a low concentration of the aryl halide, minimizing its reaction with the newly formed Grignard reagent.[3][9]
Temperature Maintain a gentle reflux. Avoid excessive heating.Higher temperatures can accelerate the rate of Wurtz coupling.[3][9] The Grignard formation is exothermic, so external heating should be applied cautiously.[2]
Solvent Anhydrous diethyl ether or THF.These solvents are essential for stabilizing the Grignard reagent.[10][11]
Concentration Use dilute solutions of the aryl halide.Lower concentrations reduce the probability of the Grignard reagent encountering an aryl halide molecule.[6]

Visualizing Potential Reaction Pathways

Reaction_Pathways Aryl_Br 4-Bromo-1-fluoro-2-isopropylbenzene Grignard (4-fluoro-2-isopropylphenyl)magnesium bromide (Desired Product) Aryl_Br->Grignard + Mg Wurtz Wurtz Coupling Product (Biphenyl Derivative) Aryl_Br->Wurtz + Grignard Mg Magnesium (Mg) Grignard->Wurtz + Aryl-Br

Caption: Desired Grignard formation versus the Wurtz coupling side reaction.

Concluding Remarks

The formation of (4-fluoro-2-isopropylphenyl)magnesium bromide presents a unique set of challenges due to the electronic and steric nature of the starting material. By meticulously ensuring anhydrous conditions, effectively activating the magnesium surface, and carefully controlling reaction parameters to disfavor side reactions like Wurtz coupling, researchers can significantly improve the success and yield of this critical synthetic step. This guide provides a framework for systematically addressing common issues, grounded in the fundamental principles of organometallic chemistry.

References

  • Organic Syntheses. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Available at: [Link]

  • University of Missouri–St. Louis. Experiment 25 – The Grignard Reaction. Available at: [Link]

  • UNL Digital Commons. (1981). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Available at: [Link]

  • Swarthmore College. Grignard Reaction. Available at: [Link]

  • ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Available at: [Link]

  • ChemRxiv. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]

  • Fiveable. (2025). Functional Group Compatibility Definition - Organic Chemistry Key Term. Available at: [Link]

  • Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Available at: [Link]

  • ACS Publications. (1984). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link]

  • Physics Wallah. Grignard reagent and its application in organic reactions. Available at: [Link]

  • Michigan State University. Reactions of Alkyl Halides with Reducing Metals. Available at: [Link]

  • BYJU'S. Grignard Reagent. Available at: [Link]

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions of 4-Bromo-1-fluoro-2-isopropylbenzene

Technical Support Center: Cross-Coupling Protocols for 4-Bromo-1-fluoro-2-isopropylbenzene Ticket ID: #CPL-4Br-1F-2iPr Subject: Catalyst Selection & Troubleshooting Guide Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Protocols for 4-Bromo-1-fluoro-2-isopropylbenzene

Ticket ID: #CPL-4Br-1F-2iPr Subject: Catalyst Selection & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Substrate Profile & Reactivity Analysis

Before selecting a catalyst, we must understand the "personality" of your molecule.

  • Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene

  • Active Site: C4-Bromine bond.

  • Electronic Bias (The "Accelerator"): The Fluorine atom at C1 is para to the Bromine. Fluorine is an inductively electron-withdrawing group (EWG). In Palladium-catalyzed coupling, EWGs facilitate the Oxidative Addition step (usually the rate-determining step for bromides). This substrate is "activated" and should react faster than 4-bromo-toluene.

  • Steric Environment (The "Gatekeeper"): The Isopropyl group is at C2, which is meta to the reaction site (C4).

    • Verdict:Sterically Unhindered. The bulky isopropyl group does not block the palladium from accessing the C-Br bond. It mainly serves to increase lipophilicity and prevent aggregation.

  • Risk Factor: Because the ring is electron-poor (activated), the intermediate Aryl-Palladium species is electrophilic. If the transmetallation step is slow, this species is prone to Protodehalogenation (replacing Br with H), especially in the presence of alcohols or wet solvents.

Catalyst Selection Matrix

We categorize recommendations into "Economy Class" (robust, cheap, for simple partners) and "Business Class" (high-performance, for difficult partners).

Module A: Suzuki-Miyaura Coupling (C-C Bond)
ScenarioRecommended SystemWhy?
Standard (Aryl/Vinyl Boronic Acids)Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄Base: K₂CO₃ or Na₂CO₃Solvent: Dioxane/H₂O (4:1)The substrate is activated.[1] Simple bis-phosphine ligands like dppf provide enough bite angle to drive the cycle without expensive pre-catalysts.
Challenging (Heterocycles, Boronic Esters)Catalyst: XPhos Pd G4Base: K₃PO₄Solvent: THF or Toluene/H₂OXPhos is an electron-rich, bulky Buchwald ligand. It accelerates oxidative addition and, crucially, facilitates transmetallation with sterically hindered or electron-poor boronic acids.
Unstable (Protodehalogenation prone)Catalyst: Pd(OAc)₂ + SPhosBase: K₃PO₄ (Anhydrous)Solvent: Toluene (Dry)SPhos is exceptional at preventing side reactions. Switching to anhydrous conditions stops water from acting as a proton source for dehalogenation.
Module B: Buchwald-Hartwig Amination (C-N Bond)[2][3]
Amine TypeRecommended SystemProtocol Notes
Primary Amines (Anilines, Alkyl amines)Catalyst: BrettPhos Pd G4Base: NaOtBuBrettPhos is designed to prevent double-arylation (selectivity for mono-arylation) and works excellently with primary amines.
Secondary Amines (Morpholine, Piperidine)Catalyst: RuPhos Pd G4Base: NaOtBu or LHMDSRuPhos is the gold standard for secondary amines. It prevents

-hydride elimination and allows for lower catalyst loading.
Base-Sensitive (If F-group eliminates)Catalyst: Pd₂dba₃ + XantphosBase: Cs₂CO₃Cs₂CO₃ is milder than alkoxides. Xantphos is a wide-bite-angle ligand that stabilizes the Pd center without requiring strong bases to activate the amine.

Visualization: Decision Logic

The following diagram illustrates the logical flow for selecting the correct catalyst system based on your coupling partner and observed issues.

CatalystSelection Start Substrate: 4-Br-1-F-2-iPr-Benzene ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald PartnerType Coupling Partner? Suzuki->PartnerType AmineType Amine Type? Buchwald->AmineType Simple Simple Aryl/Vinyl PartnerType->Simple Complex Heterocycle/Hindered PartnerType->Complex Rec_dppf Use Pd(dppf)Cl2 K2CO3, Dioxane/H2O Simple->Rec_dppf Rec_XPhos Use XPhos Pd G4 K3PO4, THF/H2O Complex->Rec_XPhos Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Rec_Brett Use BrettPhos Pd G4 NaOtBu Primary->Rec_Brett Rec_Ru Use RuPhos Pd G4 NaOtBu Secondary->Rec_Ru

Figure 1: Decision Matrix for catalyst selection based on reaction type and coupling partner complexity.

Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of "des-bromo" product (1-fluoro-2-isopropylbenzene). Why?

  • Diagnosis: This is Protodehalogenation .[2]

  • The Mechanism: Your substrate is electron-deficient (activated). After Oxidative Addition, the Ar-Pd(II)-Br species is electrophilic.[3] If Transmetallation is slow (due to steric bulk of the boronic acid or low solubility), the Pd species will grab a hydride (H-) from the solvent (especially alcohols like ethanol/isopropanol) or trace water, leading to reductive elimination of Ar-H.

  • The Fix:

    • Switch Solvents: Eliminate alcohols. Use Toluene or Dioxane.[4]

    • Dry Conditions: Use anhydrous solvents and dry bases (milled K₃PO₄).

    • Boost Transmetallation: Switch to XPhos Pd G4 . The XPhos ligand is bulky and electron-rich, which speeds up the reductive elimination of the desired product, outcompeting the side reaction.

Q2: The reaction turns black immediately (Pd black precipitation) and yields are low.

  • Diagnosis: Catalyst decomposition (Ligand dissociation).

  • The Cause: Simple ligands like PPh₃ (in Pd(PPh₃)₄) bind weakly. If the reaction temperature is high (>80°C) or the oxidative addition is too fast (accumulation of unstable Pd(II)), the ligand falls off, and Pd aggregates into inactive metal.

  • The Fix: Use a Pre-catalyst (G3/G4) . These distinct precatalysts (like XPhos Pd G4) contain the active Pd(0) species stabilized by the ligand and a carbazole leaving group. They ensure a 1:1 Ligand:Pd ratio is maintained and prevent early death of the catalyst.

Q3: Can I use a strong base like NaOtBu for Suzuki coupling with this substrate?

  • Warning: Proceed with caution.

  • Risk: While the isopropyl group protects the C2 position, the Fluorine at C1 makes the ring susceptible to

    
     (Nucleophilic Aromatic Substitution) or benzyne formation if the base is too strong and the temperature is high.
    
  • Recommendation: Stick to inorganic bases like K₃PO₄ or Cs₂CO₃ . If you must use an alkoxide, lower the temperature to 40-50°C.

Experimental Protocol: High-Performance Suzuki Coupling

Objective: Coupling 4-Bromo-1-fluoro-2-isopropylbenzene with a Heteroaryl Boronic Acid.

  • Preparation:

    • Charge a reaction vial with:

      • Substrate (1.0 equiv)

      • Boronic Acid (1.2 - 1.5 equiv)

      • XPhos Pd G4 (0.02 equiv / 2 mol%)

      • K₃PO₄ (3.0 equiv, finely milled)

    • Note: Using the G4 precatalyst allows you to weigh it out in air (it is stable).

  • Inert Atmosphere:

    • Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add degassed THF/Water (10:1) or Toluene/Water (10:1) via syringe.

    • Concentration: 0.1 M to 0.2 M.

  • Reaction:

    • Heat to 60°C. (This substrate is activated; 100°C is likely unnecessary and promotes side reactions).

    • Monitor by LC-MS after 1 hour.

  • Workup:

    • Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

    • Tip: XPhos residues can be sticky on silica columns. A wash with 10% aqueous KF (Potassium Fluoride) can help remove Palladium/Ligand byproducts before chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Navarro, O., et al. (2003). Rapid Room Temperature Buchwald-Hartwig Amination of Aryl Chlorides. The Journal of Organic Chemistry, 68(23), 9137–9140. Link

Sources

Optimization

Technical Support: Purification of 4-Bromo-1-fluoro-2-isopropylbenzene

Status: Active Document ID: TS-PUR-BFIB-001 Last Updated: 2026-02-20 Scope: Purification, Phase Behavior, and Crystallization Protocols. Critical Notice: Physical State Verification Is your compound a solid at room tempe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-PUR-BFIB-001 Last Updated: 2026-02-20 Scope: Purification, Phase Behavior, and Crystallization Protocols.

Critical Notice: Physical State Verification

Is your compound a solid at room temperature? According to standard physical property data, 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is typically a liquid at room temperature (Melting Point < 20°C) [1, 2].

If you are attempting to "recrystallize" this compound, you are likely facing one of three scenarios:

  • Low-Temperature Crystallization: You require ultra-high purity (>99.5%) and are attempting to crystallize the liquid at sub-ambient temperatures.

  • Solid Derivative: You are actually working with a solid derivative (e.g., a boronic acid or nitro-intermediate).

  • Impurity Confusion: Your crude mixture appears solid due to high levels of solid impurities (e.g., isomers, catalyst residues), but the target product is the oil.

This guide addresses the technical requirements for Low-Temperature Crystallization and troubleshooting phase separation ("oiling out") for this lipophilic halo-arene.

Module 1: Solvent System Selection

The Challenge: As a lipophilic molecule with a halogenated core and an isopropyl group, this compound exhibits high solubility in non-polar solvents and low solubility in polar protic solvents. Standard room-temperature recrystallization will fail.

Recommended Solvent Systems (Low-Temperature): For crystallization at -20°C to -78°C, use the following binary systems.

Solvent SystemRatio (v/v)Temperature TargetMechanism
Pentane / Methanol 10:1 to 20:1-78°C (Dry Ice/Acetone)Anti-solvent Crash: The compound is soluble in Pentane but insoluble in MeOH at low temps.
Hexanes / Ethanol 5:1-20°C (Freezer)Slow Growth: Ethanol increases the polarity, forcing the lipophilic arene to lattice as energy drops.
Pentane (Neat) N/A-78°CSaturation: Dissolve at RT, cool rapidly. Best for removing trace polar impurities.

Technical Insight: The isopropyl group adds significant steric bulk and lipophilicity. Avoid using pure aromatic solvents (Toluene/Benzene) as they interact too strongly with the


-system ( 

-

stacking), making crystal lattice formation energetically unfavorable compared to solvation [3].
Module 2: Protocol for Low-Temperature Crystallization

Workflow: Since the product is liquid at RT, you cannot filter it normally. You must use a Cold Filtration technique or Decantation .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of Pentane at room temperature.

  • Anti-Solvent Addition: Add Methanol dropwise until a faint turbidity (cloudiness) persists. Add one drop of Pentane to clear it.

  • Cooling: Place the flask in a -20°C freezer for 4 hours. If no crystals form, move to a -78°C bath (Dry Ice/Acetone).

  • Induction: If the oil settles at the bottom (Oiling Out), scratch the glass interface with a glass rod while submerged in the cold bath.

  • Harvesting (Critical):

    • Option A (Cannulation): Use a filter cannula (inverted needle with filter paper) to draw off the supernatant solvent while keeping the flask at -78°C.

    • Option B (Cold Filtration): Pre-cool a Buchner funnel with dry ice. Pour the slurry rapidly. Warning: The product will melt if the funnel warms up.

Module 3: Troubleshooting "Oiling Out"

Issue: "I cooled the solution, but I got a separate oil layer at the bottom instead of crystals."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The metastable limit was reached before the solubility limit, or the temperature dropped too fast, trapping impurities that lower the melting point [4].

Visual Logic: Troubleshooting Oiling Out

OilingOutLogic cluster_0 Phase Correction Start Problem: Product Oils Out CheckTemp Check Temperature Rate Start->CheckTemp Reheat Re-dissolve & Re-heat CheckTemp->Reheat Cooled too fast? AddSolvent Add More Non-Polar Solvent (Shift Phase Diagram) Reheat->AddSolvent Still oiling? Seed Seed with Pure Crystal (if available) AddSolvent->Seed Metastable zone? Distill Switch to Vacuum Distillation Seed->Distill Fails repeatedly?

Caption: Decision tree for addressing Liquid-Liquid Phase Separation (LLPS) during the purification of low-melting halo-arenes.

Module 4: Impurity Rejection (Isomers)

Context: The synthesis often produces regioisomers (e.g., 2-bromo-1-fluoro-4-isopropylbenzene).

  • Boiling Point Separation: Very difficult due to similar molecular weights.

  • Crystallization Advantage: Isomers disrupt crystal packing. Low-temp crystallization is superior to distillation for removing isomers if you can get the target to solidify.

Technique: Zone Melting (Melt Crystallization) If the compound is >90% pure but contains isomers:

  • Freeze the entire sample solid in a tube at -78°C.

  • Allow it to slowly warm to room temperature inverted over a collection vial.

  • The Impurities Melt First: The eutectic mixture (impurities + product) will melt and drip out first.

  • The Residue: The remaining solid (or last melting fraction) is the pure 4-Bromo-1-fluoro-2-isopropylbenzene.

Module 5: Comparison of Purification Methods
FeatureLow-Temp CrystallizationVacuum DistillationColumn Chromatography
Purity Potential High (>99.5%)Medium (98%)Medium (98%)
Yield Lower (loss in mother liquor)HighHigh
Isomer Removal Excellent (Structural exclusion)Poor (Similar BPs)Good (if polarity differs)
Scalability Difficult (Cooling costs)Excellent Moderate
Recommendation Use for Final Polishing Use for Bulk Crude Use for Small Scale
References
  • Sigma-Aldrich. (2024). 4-Bromo-2-fluoro-1-isopropylbenzene Product Specification. Merck KGaA. Link (Note: Isomer properties are analogous; confirms liquid state of class).

  • Bide Pharmatech. (2024). Safety Data Sheet: 4-Bromo-1-fluoro-2-isopropylbenzene. Link

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Analysis of 4-Bromo-1-fluoro-2-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount. 4-Bromo-1-fluoro-2-isopropylbenzene, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its electronically diverse substituents. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive framework grounded in fundamental principles and comparative data. Furthermore, we will objectively compare the utility of ¹H NMR with other analytical techniques for the comprehensive characterization of this compound.

Predicted ¹H NMR Spectral Analysis of 4-Bromo-1-fluoro-2-isopropylbenzene

The ¹H NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts and coupling patterns are dictated by the electronic environment created by the fluorine, bromine, and isopropyl substituents.

Aromatic Region (δ 7.0-7.5 ppm):

The benzene ring has three non-equivalent aromatic protons, which will give rise to a complex splitting pattern. Their expected chemical shifts are influenced by the following factors:

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons and shifting their signals downfield. However, it also has an electron-donating resonance effect, which primarily influences the ortho and para positions.

  • Bromine (-Br): Bromine is also an electronegative atom with an electron-withdrawing inductive effect. Its resonance effect is weaker than that of fluorine.

  • Isopropyl (-CH(CH₃)₂): This is an electron-donating group through induction, which tends to shield aromatic protons and shift their signals upfield.[1]

Considering these effects, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

Aliphatic Region (δ 1.2-3.2 ppm):

The isopropyl group will produce two distinct signals:

  • A septet for the methine proton (-CH).

  • A doublet for the six equivalent methyl protons (-CH₃).

The splitting pattern arises from the coupling between the methine proton and the methyl protons.

Proton-Fluorine Coupling:

A key feature of the spectrum will be the presence of coupling between the fluorine atom and the aromatic protons. This long-range coupling is typically observed for protons ortho, meta, and para to the fluorine atom, with the magnitude of the coupling constant (J-value) decreasing with distance.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.3ddJ(H3-H5) ≈ 2-3 Hz (meta), J(H3-F) ≈ 4-6 Hz
H-5~7.1dddJ(H5-H6) ≈ 8-9 Hz (ortho), J(H5-H3) ≈ 2-3 Hz (meta), J(H5-F) ≈ 8-10 Hz
H-6~7.4dJ(H6-H5) ≈ 8-9 Hz (ortho)
-CH (isopropyl)~3.1septetJ(CH-CH₃) ≈ 7 Hz
-CH₃ (isopropyl)~1.2dJ(CH₃-CH) ≈ 7 Hz

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene.

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of 4-Bromo-1-fluoro-2-isopropylbenzene into a clean, dry vial.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 8 to 16 scans should be sufficient.

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Figure 1: Experimental workflow for ¹H NMR analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniquePrincipleInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Number of unique carbon atoms, their hybridization, and electronic environment.Provides complementary structural information to ¹H NMR, confirming the carbon backbone. Can show C-F coupling.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and fragments them to produce a mass spectrum.Molecular weight and fragmentation pattern, which can be used for structural identification.High sensitivity for detecting and quantifying the compound. Can identify impurities.[4]Provides limited information on the specific isomeric structure and stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C-H aromatic, C-H aliphatic, C-F, C-Br).Quick and non-destructive method to confirm the presence of key functional groups.Provides limited information on the overall molecular structure and connectivity.

Conclusion

The ¹H NMR analysis of 4-Bromo-1-fluoro-2-isopropylbenzene offers a wealth of structural information. A predictive approach, based on the known effects of the substituents, allows for a detailed interpretation of the expected spectrum, including chemical shifts and complex coupling patterns. For unambiguous characterization, a multi-technique approach is recommended. The combination of ¹H NMR with ¹³C NMR, GC-MS, and FT-IR provides a comprehensive and validated structural elucidation, which is essential for applications in research, development, and quality control.

References

  • MOHANTY, S. and VENKATESWARLU, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available from: [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Available from: [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]

  • Sample preparation. (n.d.). Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • ASTM International. (2018). Standard Test Method for Analysis of Isopropylbenzene (Cumene) by Gas Chromatography. ASTM D7057 - 18. Available from: [Link]

Sources

Comparative

13C NMR spectral assignment for 4-Bromo-1-fluoro-2-isopropylbenzene

An In-Depth Guide to the ¹³C NMR Spectral Assignment of 4-Bromo-1-fluoro-2-isopropylbenzene Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹³C NMR Spectral Assignment of 4-Bromo-1-fluoro-2-isopropylbenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. However, for polysubstituted aromatic systems, assigning specific resonances to their corresponding carbon atoms can be a significant challenge due to the complex interplay of electronic and steric effects. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene. By dissecting the individual contributions of the fluoro, bromo, and isopropyl substituents, we will build a predictive model for the chemical shifts and coupling patterns. This document serves as a practical comparison guide for researchers, contrasting theoretical predictions with established principles and providing a robust experimental framework for empirical validation.

Introduction: The Challenge of Polysubstituted Aromatics

4-Bromo-1-fluoro-2-isopropylbenzene presents a fascinating case study for ¹³C NMR analysis. It contains three distinct substituents, each exerting unique and competing electronic and steric influences on the benzene ring. The highly electronegative fluorine atom, the heavy bromine atom, and the bulky, electron-donating isopropyl group create a non-symmetric substitution pattern, ensuring that all six aromatic carbons are chemically non-equivalent. A successful spectral assignment, therefore, cannot rely on simple symmetry arguments but must be built from a foundational understanding of substituent effects and spin-spin coupling phenomena. This guide will deconstruct these effects to provide a clear and logical assignment of the molecule's nine unique carbon signals.

Foundational Principles: Decoding Substituent Effects

The chemical shift of a given carbon nucleus in a substituted benzene ring is primarily determined by the sum of the electronic effects (inductive and resonance) and steric effects imparted by the substituents. Aromatic carbon signals typically appear in the δ 110-160 ppm range[1][2].

  • Fluorine Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby carbons. However, it also possesses lone pairs that can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. For the directly attached (ipso) carbon, the inductive effect dominates, but the most defining feature is the large one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a doublet with a coupling constant typically in the range of 240-250 Hz[3][4]. Multi-bond couplings (²JCF, ³JCF, etc.) are also observed and are crucial for assignment[5][6].

  • Bromine Substituent: Bromine is also electronegative, but its influence on the ipso-carbon chemical shift is anomalous. Due to the "heavy atom effect," the large, polarizable electron cloud of bromine causes significant diamagnetic shielding of the attached carbon nucleus, shifting its resonance upfield (to a lower ppm value) counter to expectations based solely on electronegativity[7][8][9].

  • Isopropyl Substituent: The isopropyl group is a weak electron-donating group through induction and hyperconjugation. It typically causes a significant downfield shift on the ipso-carbon (~+20 ppm relative to benzene) and minor shielding at the ortho and para positions. Its bulky nature can also introduce steric strain, further influencing chemical shifts. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.

Predictive Spectral Assignment for 4-Bromo-1-fluoro-2-isopropylbenzene

To predict the spectrum, we will start with the chemical shift of benzene (δ ≈ 128.5 ppm) and apply established Substituent Chemical Shift (SCS) effects. The molecule is numbered systematically for clarity.

Caption: Numbering scheme for 4-Bromo-1-fluoro-2-isopropylbenzene.

Aromatic Carbon Assignments (δ 110-165 ppm)
  • C1 (attached to F): This carbon is subject to the powerful deshielding effect of fluorine. It will appear far downfield. Crucially, its signal will be a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 245 Hz).

  • C2 (attached to Isopropyl): This carbon is ipso to the isopropyl group and ortho to the fluorine. The combined deshielding effects from both will place it significantly downfield. It will exhibit a smaller doublet splitting due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).

  • C4 (attached to Br): This carbon experiences the heavy atom effect from bromine, which will shield it and shift it upfield relative to other quaternary carbons[8]. It is also subject to a four-bond coupling to fluorine (⁴JCF), which may or may not be resolved but would appear as a small doublet or a broadened singlet.

  • C3 (between Isopropyl and Br): This carbon is meta to fluorine and ortho to both the isopropyl and bromine groups. The competing effects make its prediction complex, but it is expected to be a doublet due to three-bond coupling to fluorine (³JCF ≈ 7-9 Hz).

  • C6 (adjacent to F): Being ortho to the fluorine, this carbon's resonance will be strongly influenced. The resonance-donating effect of fluorine will cause some shielding, but the primary diagnostic feature will be a significant two-bond coupling (²JCF ≈ 20-25 Hz), splitting the signal into a doublet.

  • C5 (between Br and H): This carbon is meta to the fluorine and ortho to the bromine. It is expected to show a three-bond coupling to fluorine (³JCF ≈ 7-9 Hz), appearing as a doublet. Its chemical shift will be moderately affected by the adjacent bromine.

Aliphatic Carbon Assignments (δ 20-40 ppm)
  • C7 (Isopropyl CH): This is the benzylic methine carbon. It will appear as a singlet in a standard proton-decoupled spectrum in the δ 30-35 ppm range.

  • C8/C9 (Isopropyl CH₃): These two methyl groups are chemically equivalent due to free rotation around the C2-C7 bond. They will produce a single, more intense signal in the upfield region (δ 20-25 ppm).

Data Summary: Predicted ¹³C NMR Assignments

The following table summarizes the predicted assignments, multiplicities arising from C-F coupling, and the key reasoning.

Carbon AtomPredicted δ (ppm)Multiplicity (from ¹⁹F)Rationale for Assignment
C1 160 – 164Doublet (d)Attached to highly electronegative F; large ¹JCF coupling.
C2 140 – 145Doublet (d)Ipso to i-Pr group and ortho to F; deshielded; ²JCF coupling.
C4 118 – 122Doublet (d) or Singlet (s)Ipso to Br; shielded by heavy atom effect; weak ⁴JCF.
C6 115 – 119Doublet (d)Ortho to F; shielded by resonance; significant ²JCF coupling.
C3 132 – 136Doublet (d)Ortho to i-Pr and Br, meta to F; ³JCF coupling.
C5 129 – 133Doublet (d)Ortho to Br, meta to F; ³JCF coupling.
C7 32 – 36Singlet (s)Isopropyl methine (benzylic).
C8/C9 22 – 26Singlet (s)Equivalent isopropyl methyl groups.

Experimental Protocol for Spectral Acquisition and Validation

To empirically validate the predicted assignments, a series of NMR experiments should be conducted. This protocol ensures high-quality, unambiguous data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~20-30 mg of 4-Bromo-1-fluoro-2-isopropylbenzene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry 5 mm NMR tube. CDCl₃ is a good choice as its residual solvent peak is well-defined, and its carbon signal appears as a characteristic triplet at δ ≈ 77.16 ppm[10].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (for a standard 400 or 500 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the ¹³C probe to the correct frequency.

  • Recommended Experiments:

    • Standard ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This is the primary experiment and will show each unique carbon as a singlet, unless coupled to fluorine[11]. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C1, C2, C4), which often have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement[12].

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of protons attached to each carbon. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. In this molecule, DEPT-135 will positively identify C3, C5, C6 (aromatic CH), C7 (aliphatic CH), and C8/C9 (aliphatic CH₃).

    • (Optional but Recommended) 2D Heteronuclear Correlation (HSQC/HMBC): For unequivocal assignment, 2D NMR is the gold standard.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons. This would definitively link the signals for C3, C5, C6, C7, and C8/C9 to their respective proton resonances.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is critical for assigning the quaternary carbons by correlating them to known proton signals. For example, the C1 signal should show a correlation to the proton on C6.

Caption: Recommended workflow for the experimental validation of the ¹³C NMR spectrum.

Comparative Analysis and Conclusion

The predictive assignment highlights the non-additive nature of SCS effects in a sterically hindered and electronically complex system. Simply summing the effects from fluorobenzene, bromobenzene, and isopropylbenzene would likely lead to inaccuracies because it fails to account for the through-space interactions and the perturbation of resonance effects caused by adjacent bulky groups.

The most powerful diagnostic features for this molecule are the carbon-fluorine couplings. The large, characteristic doublet for C1 and the smaller, but still significant, doublets for C2, C3, C5, and C6 provide a robust framework for the initial assignment that other analytical techniques like mass spectrometry or IR spectroscopy cannot offer. The DEPT-135 experiment then provides the next layer of validation by differentiating the protonated carbons from the quaternary ones.

By following the logical progression from foundational principles to predictive analysis and finally to a structured experimental plan, researchers can confidently and accurately assign the ¹³C NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene, a skill essential for reaction monitoring, quality control, and novel compound characterization in the chemical and pharmaceutical sciences.

References

  • Page, T. F., Jr. (n.d.). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. CaltechAUTHORS. [Link]

  • NotVoodoo (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. CaltechAUTHORS. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • longo (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813-10822. [Link]

  • Chegg. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • Chegg. (2021, March 19). Solved Example the 13C-NMR spectrum of bromobenzene below. [Link]

  • Perjessy, A., Pronayova, N., & Lesko, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 104-114. [Link]

  • Chegg. (2021, January 18). (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12).... [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Validation

Comparison of reactivity between 4-Bromo-1-fluoro-2-isopropylbenzene and other haloarenes

This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-isopropylbenzene , comparing its reactivity profile against standard and structurally related haloarenes. It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-isopropylbenzene , comparing its reactivity profile against standard and structurally related haloarenes. It is designed for medicinal chemists and process engineers optimizing cross-coupling or metallation workflows.

Executive Summary & Structural Logic

4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) serves as a bifunctional scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two halogen handles, modulated by the steric and electronic influence of the isopropyl group.

  • Primary Handle (C4-Br): Highly reactive in Pd-catalyzed cross-couplings and Lithium-Halogen exchange.

  • Secondary Handle (C1-F): A latent handle for Nucleophilic Aromatic Substitution (SNAr) or Directed Ortho Metallation (DoM), though significantly deactivated by the isopropyl group compared to nitro-analogs.

  • Modulator (C2-Isopropyl): An electron-donating group (EDG) that sterically shields the C1-F bond and electronically enriches the ring, suppressing SNAr rates while preventing unwanted side reactions at the C2 position.

Structural Reactivity Map

The following diagram illustrates the distinct activation zones of the molecule.

ReactivityMap Core 4-Bromo-1-fluoro- 2-isopropylbenzene Suzuki C4-Br: Pd-Catalyzed Coupling (Fast, High Yield) Core->Suzuki Standard Conditions LiEx C4-Br: Li-Halogen Exchange (Kinetic Control, -78°C) Core->LiEx n-BuLi, THF DoM C6-H: Directed Ortho Metallation (Thermodynamic, requires base) Core->DoM LDA (Post-coupling) SNAr C1-F: S_NAr Displacement (Deactivated by iPr) Core->SNAr Requires harsh conditions iPr C2-Isopropyl Group Blocks C3 access Deactivates C1 iPr->Core

Figure 1: Orthogonal reaction pathways. The C4-Br bond is the kinetic entry point, while the C1-F bond requires activation.

Comparative Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is meta to the bulky isopropyl group, meaning steric hindrance is minimal during the oxidative addition step. However, the electron-rich nature of the ring (due to the alkyl group) makes the C-Br bond slightly less electrophilic than in electron-deficient systems.

Comparison Candidate: 1-Bromo-4-fluorobenzene (Unsubstituted analog)

Feature4-Bromo-1-fluoro-2-isopropylbenzene1-Bromo-4-fluorobenzenePractical Implication
Steric Environment (C4) Open (Meta-isopropyl)OpenNegligible difference. Standard ligands (PPh3, dppf) work effectively.
Electronic Density Increased (EDG effect)Neutral/Slightly DeficientOxidative addition is slightly slower for the isopropyl variant but rarely rate-limiting.
C3-H Activation Risk Blocked (Sandwiched)AccessibleThe isopropyl group prevents unwanted C-H activation at C3, improving regioselectivity.

Verdict: The isopropyl derivative performs comparably to the unsubstituted parent in Suzuki couplings. High yields (>90%) are achievable without specialized Buchwald ligands.

B. Metallation Dynamics: Li-Hal Exchange vs. DoM

This is the most critical differentiation point. The presence of Fluorine (a Directed Metallation Group, DMG) creates a competition between Li-Hal exchange at C4 and deprotonation at C6.

Comparison Candidate: 4-Bromo-1-fluoro-2-iodobenzene (Iodo-analog)[1]

ReactionIsopropyl-Bromo (Target)Iodo-AnalogProtocol Adjustment
Exchange Rate Fast (Br -> Li)Very Fast (I -> Li)Br requires t-BuLi or n-BuLi at -78°C. Iodo can exchange with i-PrMgCl at -20°C (Knochel conditions).
Selectivity High (C4-Li favored kinetically)Exclusive (C4-Li)Warning: If the reaction warms above -60°C without quenching, the C4-Li species may isomerize or eliminate LiF to form a benzyne intermediate.
Benzyne Risk ModerateLow (under exchange conditions)The C6-Li species (if formed via equilibration) has an ortho-fluorine, leading to rapid benzyne formation.

Key Insight: The isopropyl group at C2 blocks the formation of "2,3-benzyne" (between C2 and C3). Any benzyne formation must occur at the C5-C6 or C1-C6 positions, restricting the decomposition pathways compared to less substituted arenes.

C. Nucleophilic Aromatic Substitution (SNAr)

Displacing the fluorine atom is significantly more difficult in this substrate compared to activated analogs.

Comparison Candidate: 4-Bromo-1-fluoro-2-nitrobenzene

ParameterIsopropyl-Bromo (Target)Nitro-Bromo AnalogMechanism
Electronic State Electron-Rich (Deactivated)Electron-Poor (Activated)Nitro group stabilizes the Meisenheimer complex; Isopropyl destabilizes it.
Conditions Harsh (KOtBu, DMSO, >100°C)Mild (Amine, EtOH, RT)SNAr is NOT recommended as a primary pathway for the isopropyl variant.
Alternative Use Pd-catalyzed C-N couplingStandard SNArFor the isopropyl compound, use Buchwald-Hartwig amination to displace Br, not F.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Objective: Functionalize the bromine position while leaving the fluorine intact.

  • Reagents: Substrate (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat to 80°C for 4–6 hours. (Note: Higher temps >100°C may risk hydrolysis of the C-F bond if strong bases like KOH are used).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Expected Yield: 85–95%.

Protocol B: Lithium-Halogen Exchange (Kinetic Control)

Objective: Generate the C4-nucleophile without triggering benzyne formation.

  • Reagents: Substrate (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the substrate solution in THF to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise over 10 minutes. Crucial: Maintain internal temp below -70°C to prevent scrambling to the C6 position (ortho to F).

    • Stir for 15 minutes at -78°C.

    • Add the electrophile (DMF) dropwise.

    • Stir for 30 minutes at -78°C, then allow to warm to 0°C.

    • Quench with saturated NH4Cl.

References

  • PubChem. 1-Bromo-4-fluoro-2-isopropylbenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Knochel, P., et al. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.[2] Angewandte Chemie International Edition, 2003. (Foundational reference for Halogen-Metal exchange rates: I > Br >> Cl).[3]

  • Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013.

Sources

Comparative

A Comparative Guide to the Crystal Structure of Halogenated Benzene Derivatives: A Case Study Approach

This guide provides a comprehensive framework for the analysis and comparison of X-ray crystal structures of halogenated benzene derivatives. While the specific crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analysis and comparison of X-ray crystal structures of halogenated benzene derivatives. While the specific crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1], this document serves as an in-depth guide to the methodologies and analytical principles required for such an investigation. We will utilize known structures of related halogenated compounds to illustrate the comparative analysis process, providing researchers, scientists, and drug development professionals with the tools to interpret crystal packing and intermolecular interactions.

The precise three-dimensional arrangement of atoms in a crystal is paramount for understanding a molecule's physical and chemical properties.[2][3] For drug development professionals, this information is critical for understanding receptor binding and designing new pharmaceuticals. In materials science, crystal structure dictates properties like conductivity and thermal expansion. Halogenated aromatic compounds are of particular interest due to the unique non-covalent interactions they can form, such as halogen bonding and π-π stacking, which are fundamental to crystal engineering.[4][5][6][7]

This guide will delve into the key intermolecular forces that govern the crystal structures of halogenated benzenes, provide a detailed experimental protocol for structure determination, and present a comparative analysis of two model systems to demonstrate the principles in practice.

Comparative Crystallographic Analysis: Model Systems

To illustrate a comparative analysis, we will consider two representative systems whose structures are well-characterized: 1,4-dibromotetrafluorobenzene (1,4-DBrTFB) and a co-crystal of 1,4-diiodotetrafluorobenzene (1,4-DITFB) with a nitrogen-containing heterocyclic compound (e.g., a pyridine derivative). The comparison of a single-component crystal with a two-component co-crystal allows for a detailed exploration of different dominant intermolecular interactions.

ParameterSystem 1: 1,4-dibromotetrafluorobenzeneSystem 2: Co-crystal of 1,4-diiodotetrafluorobenzene & Pyridine derivative
Formula C₆Br₂F₄C₆I₂F₄ · (CₓHᵧN)
Crystal System Monoclinic (Typical)Orthorhombic (Typical)
Space Group P2₁/c (Typical)Pnma (Typical)
Key Intermolecular Interactions Halogen Bonding (Br···F), π-π StackingHalogen Bonding (I···N), C-H···F Interactions
Dominant Packing Motif Layered structure driven by weak Br···F contacts and offset π-stacking1D chains formed by strong I···N halogen bonds

Note: The crystallographic data in this table are representative examples for illustrative purposes and may vary for specific polymorphs or derivatives.

Analysis of Intermolecular Interactions

The crystal packing of halogenated aromatic compounds is a delicate balance of various non-covalent forces. The introduction of different substituents can significantly alter these interactions.[8][9]

  • Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[10][11][12] The strength of the halogen bond generally increases from chlorine to bromine to iodine.[12] In System 1 (1,4-DBrTFB), weaker Br···F halogen bonds contribute to the overall packing. In contrast, the co-crystal in System 2 is dominated by a much stronger I···N halogen bond, which acts as the primary driver for the formation of one-dimensional chains.[13]

  • π-π Stacking: Aromatic rings can interact through stacking of their π-systems. These interactions can be face-to-face (sandwich) or, more commonly, offset (parallel-displaced).[6][14] The presence of electron-withdrawing fluorine atoms in our model compounds modifies the quadrupole moment of the benzene ring, influencing the geometry and energy of these π-π interactions.[4][15]

  • Hydrogen Bonding: While not the strongest interaction in these systems, weak C-H···F and C-H···O hydrogen bonds often play a crucial role in stabilizing the three-dimensional crystal lattice.[9]

The interplay of these forces is complex. For instance, the presence of strong halogen bond donors like iodine can lead to the formation of robust supramolecular structures.[13][16]

G cluster_interactions Key Intermolecular Interactions Halogen_Bonding Halogen Bonding (e.g., I···N, Br···F) Crystal_Packing Crystal Packing Halogen_Bonding->Crystal_Packing Directionality Pi_Stacking π-π Stacking (Parallel-Displaced) Pi_Stacking->Crystal_Packing Stabilization Hydrogen_Bonding Weak Hydrogen Bonding (e.g., C-H···F) Hydrogen_Bonding->Crystal_Packing 3D Network van_der_Waals van der Waals Forces van_der_Waals->Crystal_Packing Close Packing

Caption: Interplay of non-covalent interactions in crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a multi-step process that requires careful execution.[3][17] This protocol outlines the standard workflow for small organic molecules.

Step 1: Crystal Growth

The first and often most challenging step is growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[18] Slow evaporation of a saturated solution is a common method.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. The goal is to allow the solution to become supersaturated slowly as the solvent evaporates.

  • Preparation: Dissolve the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Causality: Slow evaporation is crucial as it allows molecules to arrange themselves into a highly ordered, single crystal lattice rather than crashing out of solution as an amorphous powder or polycrystalline material.

Step 2: Crystal Mounting and Data Collection
  • Mounting: Carefully select a well-formed crystal and mount it on a goniometer head, typically using a cryoloop and a viscous oil.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[2]

Causality: Low-temperature data collection provides a "snapshot" of the atoms with reduced thermal vibration, leading to a more precise determination of their positions.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[19]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor.

G cluster_exp Experimental Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting A->B Select best crystal C X-ray Data Collection (Low Temperature) B->C Mount on goniometer D Data Processing C->D Obtain diffraction pattern E Structure Solution (Phase Problem) D->E Determine unit cell F Structure Refinement E->F Build initial model G Final Structure (CIF File) F->G Minimize R-factor

Caption: Workflow for single-crystal X-ray diffraction.

Predicted Structural Features of 4-Bromo-1-fluoro-2-isopropylbenzene

Based on the principles discussed, we can predict the likely structural features of 4-Bromo-1-fluoro-2-isopropylbenzene:

  • Halogen Bonding: The bromine atom is the most likely halogen bond donor. It could interact with the fluorine atom of a neighboring molecule (Br···F) or potentially form a self-complementary Br···Br interaction.

  • π-π Stacking: The substituted benzene ring will likely engage in offset π-π stacking interactions. The bulky isopropyl group may sterically hinder a close co-facial arrangement.

  • Role of the Isopropyl Group: The aliphatic isopropyl group will likely participate in weaker van der Waals interactions and C-H···π interactions, influencing the overall packing efficiency.

  • Isomerism: It is important to note that different structural isomers (e.g., 1-bromo-4-fluoro-2-isopropylbenzene) would likely exhibit distinct crystal packing due to the different spatial arrangement of the functional groups, leading to different intermolecular contacts.[20][21][22][23]

Conclusion

While the crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene remains to be determined, this guide provides a comprehensive framework for its future analysis and for the study of related halogenated aromatic compounds. By combining meticulous experimental technique with a thorough understanding of intermolecular forces such as halogen bonding and π-π stacking, researchers can elucidate the solid-state structures of these important molecules. A comparative approach, as demonstrated with our model systems, is essential for discerning the subtle effects of substituent changes on crystal packing, providing invaluable insights for the rational design of new drugs and functional materials.

References

  • Zaitsev, D. S., et al. (2017). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 19(3), 479-487.
  • Korotkikh, O. N., et al. (2017). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. ResearchGate. [Link]

  • Li, A., et al. (2006). Intermolecular interactions in solid benzene. The Journal of Chemical Physics, 124(4), 044501.
  • Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 45(7), 1056-1065.
  • Li, A., et al. (2006). Intermolecular interactions in solid benzene. AIP Publishing. [Link]

  • Oreate. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Oreate AI Blog. [Link]

  • Sinnokrot, M. O., & Sherrill, C. D. (2007). Understanding of Assembly Phenomena by Aromatic−Aromatic Interactions: Benzene Dimer and the Substituted Systems. The Journal of Physical Chemistry A, 111(17), 3447-3454.
  • Giesel, C., et al. (2020). STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding.
  • Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). Stacking (chemistry). Wikipedia. [Link]

  • Ponomarenko, S. A., et al. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Advances, 10(49), 29334-29344.
  • Wikipedia. (n.d.). Pi-interaction. Wikipedia. [Link]

  • Taylor, M. S., et al. (2021). One Dimensional Halogen Bond Design: Br···N versus I. CrystEngComm, 23(33), 5671-5680.
  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences. [Link]

  • Jones, P. G. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 435-442.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-isopropylbenzene. PubChem. [Link]

  • Powers, D. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2251-2256.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • ChemRxiv. (2023). Photoinduced C(sp3)–Br bond Functionalization via Halogen Bond Interactions. ChemRxiv. [Link]

  • Politzer, P., et al. (2011). Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate. [Link]

  • Cavallo, G., et al. (2020). 1 Halogen Bonding: An Introduction. Wiley-VCH. [Link]

  • Terraneo, G., et al. (2017). Halogen-bonded liquid-crystalline complexes based on stilbazole methacrylate derivatives. Journal of Fluorine Chemistry, 193, 68-75.
  • ATB. (n.d.). 1-Bromo-4-fluorobenzene. Automated Topology Builder. [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-propylbenzene. PubChem. [Link]

  • Clark, J. (n.d.). Structural Isomerism. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2, etc. Doc Brown's Chemistry. [Link]

  • Suchetan, P. A., et al. (2013). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105-o108.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Wikipedia. [Link]

  • Doc Brown's Chemistry. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2 etc. Doc Brown's Chemistry. [Link]

  • Nagy, N., et al. (2019). Methods for easy recognition of isostructurality – lab jack-like crystal structures of halogenated 2-phenylbenzimidazoles. CrystEngComm, 21(1), 104-114.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-propylbenzene. PubChem. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 29(1), 74.
  • Hancock, C. N., et al. (2018). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Molecules, 23(1), 163.
  • ResearchGate. (2019). Nature of halogen‐centered intermolecular interactions in crystal growth and design: Fluorine‐centered interactions in dimers in crystalline hexafluoropropylene as a prototype. ResearchGate. [Link]

  • Stenutz. (n.d.). 2-bromo-4-isopropyl-1-methylbenzene. Stenutz. [Link]

Sources

Validation

Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 4-Bromo-1-fluoro-2-isopropylbenzene

Topic: Comparing Suzuki and Stille coupling yields for 4-Bromo-1-fluoro-2-isopropylbenzene Content Type: Publish Comparison Guide Executive Summary This guide provides a technical evaluation of Suzuki-Miyaura and Stille...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Suzuki and Stille coupling yields for 4-Bromo-1-fluoro-2-isopropylbenzene Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical evaluation of Suzuki-Miyaura and Stille cross-coupling methodologies for the substrate 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5).

The Verdict: For this specific substrate, the Suzuki-Miyaura coupling is the superior primary choice , offering comparable or higher yields (85–95%) with significantly lower toxicity and easier purification profiles than the Stille alternative. The unique structural analysis of the substrate reveals that the bulky isopropyl group (meta to the bromine) does not impose significant steric hindrance, negating the traditional "high-steric" advantage often attributed to Stille protocols.

Substrate Analysis: 4-Bromo-1-fluoro-2-isopropylbenzene[1]

Understanding the steric and electronic environment of the C-Br bond is prerequisite to selecting the catalytic cycle.

  • Structure: The bromine leaving group is located at position 4.

  • Steric Environment: The isopropyl group is at position 2 (meta to Br). The fluorine is at position 1 (para to Br).

    • Implication: Unlike ortho-substituted aryl halides (e.g., 1-bromo-2-isopropylbenzene), the C-Br bond in this substrate is sterically accessible . The bulky isopropyl group is sufficiently distal to not inhibit the oxidative addition of Palladium(0).

  • Electronic Environment:

    • Fluorine (Para): Exerts a strong inductive withdrawing effect (-I), pulling electron density from the ring, which generally activates the C-Br bond for oxidative addition compared to a neutral phenyl ring.

    • Isopropyl (Meta): Weakly electron-donating (+I), slightly deactivating, but the effect is minor compared to the fluorine.

    • Net Effect: The substrate is an activated aryl bromide , highly reactive toward Pd(0) insertion.

Methodology Comparison

A. Suzuki-Miyaura Coupling (Boron)

The Suzuki coupling is the industry standard for this class of unhindered aryl bromides due to the benign nature of boronic acid byproducts.

  • Mechanism: Base-activated transmetallation. The boronic acid (or ester) must form a boronate "ate" complex (e.g., with Carbonate or Hydroxide) to facilitate transfer to the Pd(II) center.

  • Critical Parameter: Base selection. For this substrate, weak bases (K₂CO₃, Na₂CO₃) are sufficient. Strong bases are unnecessary and could induce side reactions if the coupling partner is sensitive.

Recommended Protocol (Standardized):

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (2-5 mol%) or Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Base: K₂CO₃ (2.0 - 3.0 equiv).

  • Temperature: 80–100 °C.

  • Purification: Aqueous workup removes inorganic boron salts; simple crystallization or short silica plug yields pure product.

B. Stille Coupling (Tin)[3]

The Stille coupling is reserved for cases where the coupling partner is base-sensitive or highly unstable.

  • Mechanism: Neutral transmetallation. Relies on the affinity of Tin for Halides.

  • Critical Parameter: The "Tin Effect." Tributyltin (Bu₃Sn-) byproducts are lipophilic and notoriously difficult to separate from the product, often requiring fluorinated silica or multiple columns.

  • Toxicity: Organotin reagents are neurotoxic, requiring strict containment and waste disposal protocols (EPA/OSHA regulated).

Recommended Protocol (Standardized):

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for difficult cases).

  • Solvent: Toluene or DMF (Anhydrous).

  • Additives: CuI (10 mol%) can accelerate the reaction (the "Copper Effect").

  • Temperature: 90–110 °C.

  • Purification: Requires KF workup (to precipitate insoluble polymeric tin fluoride) or specialized chromatography.

Head-to-Head Performance Data

The following data aggregates experimental trends for 4-substituted-1-fluoro-2-alkylbenzenes. While specific lot-to-lot yields vary, these represent the expected process capability .

FeatureSuzuki-MiyauraStille Migita
Typical Isolated Yield 88% – 96% 82% – 90%
Reaction Time 2 – 6 Hours6 – 18 Hours
Atom Economy High (Boron waste is low MW)Low (Tin waste is high MW)
Purification Difficulty Low (Aqueous extraction)High (Chromatography required)
Toxicity Profile Low (Green Chemistry aligned)High (Neurotoxic Tin)
Cost (Reagents) Low (Boronic acids are cheap)High (Stannanes are costly)

Analysis:

  • Yield: Suzuki yields are marginally higher because the workup is less destructive. Stille reactions often lose 5-10% yield during the rigorous purification required to remove tin residues.

  • Kinetics: The activated nature of the 4-Bromo-1-fluoro-2-isopropylbenzene allows Suzuki coupling to proceed rapidly. Stille kinetics are generally slower without CuI promotion.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the optimal coupling strategy for this substrate.

CouplingDecision Start Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene CheckPartner Analyze Coupling Partner (Nucleophile) Start->CheckPartner BaseSensitive Is Partner Base Sensitive? (e.g., Esters, acidic protons) CheckPartner->BaseSensitive SuzukiPath Select SUZUKI Coupling BaseSensitive->SuzukiPath No (Robust) StillePath Select STILLE Coupling BaseSensitive->StillePath Yes (Sensitive) SuzukiDetails Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Expected Yield: >90% SuzukiPath->SuzukiDetails StilleDetails Conditions: Pd(PPh3)4, CuI Toluene, 110°C Expected Yield: ~85% StillePath->StilleDetails

Figure 1: Decision Matrix for coupling 4-Bromo-1-fluoro-2-isopropylbenzene.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Recommended)

Use this for standard library synthesis or scale-up.

  • Charge: To a reaction vial, add 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv / 3 mol%).

  • Reaction: Seal and heat to 90°C for 4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Stille Coupling (Alternative)

Use this only if the boronic acid is unstable or the partner is base-labile.

  • Charge: To a dry vial, add 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv) and Organostannane (1.1 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Degas: Sparge with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv / 5 mol%). Optional: Add CuI (0.1 equiv).

  • Reaction: Heat to 110°C for 12-16 hours.

  • Workup (KF Method): Cool to RT. Add saturated aqueous KF solution and stir vigorously for 1 hour (precipitates Bu₃SnF as a white solid). Filter through Celite.

  • Purification: Flash chromatography. Note: Tin residues may streak on silica.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Context on unhindered aryl halide reactivity). Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5).[2][3][4] Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Comparative

DFT Benchmarking Guide: Electronic Properties of 4-Bromo-1-fluoro-2-isopropylbenzene

Part 1: Executive Summary & Strategic Directive 4-Bromo-1-fluoro-2-isopropylbenzene is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions where regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Directive

4-Bromo-1-fluoro-2-isopropylbenzene is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions where regioselectivity is governed by the steric bulk of the isopropyl group.

For researchers characterizing this molecule, standard "textbook" DFT methods (like B3LYP/6-31G*) are often insufficient. The proximity of the bulky isopropyl group (position 2) to the fluorine atom (position 1) introduces non-covalent interactions (NCIs) and potential steric inhibition of resonance that legacy functionals fail to capture accurately.

This guide objectively compares the "performance" of three distinct computational methodologies for studying this molecule. It establishes wB97X-D/def2-TZVP as the superior protocol for electronic property prediction, contrasting it with B3LYP and M06-2X.

Part 2: Methodological Comparison (The "Alternatives")

In this study, the "Product" is the computational model derived from specific Density Functional Theory (DFT) functionals. We compare the industry standard (B3LYP) against modern dispersion-corrected alternatives.

Table 1: Comparative Performance of DFT Functionals for Halogenated Alkylbenzenes
FeatureB3LYP (Legacy Standard)M06-2X (The Alternative)wB97X-D (Recommended "Product")
Class Hybrid GGAHybrid Meta-GGARange-Separated Hybrid + Dispersion
Dispersion Handling Poor (Fails to capture weak steric clashes)Good (Parametrized for main group thermochemistry)Excellent (Explicit empirical dispersion correction)
Halogen Accuracy Often overestimates C-X bond lengthsAccurate C-X bond lengthsHigh Accuracy for C-F and C-Br geometries
Barrier Heights Underestimated (predicts reactions are too fast)AccurateAccurate (Crucial for transition state modeling)
Computational Cost LowMedium (Grid sensitivity)Medium-High
Verdict Obsolete for steric-heavy systems.Valid, but grid-dependent.Gold Standard for this molecule.
Why wB97X-D is the Superior Choice

For 4-Bromo-1-fluoro-2-isopropylbenzene , the interaction between the isopropyl methyl protons and the ortho-fluorine lone pairs is governed by weak dispersion forces.

  • B3LYP treats these regions as purely repulsive or ignores the attractive dispersion component, leading to incorrect dihedral angles.

  • wB97X-D (Head-Gordon et al.) includes long-range corrections that accurately model the "lock" of the isopropyl group, providing a truer representation of the molecule's ground state geometry.

Part 3: Electronic Property Analysis & Data[1]

Structural & Electronic Dynamics

The electronic behavior of this molecule is defined by the "Push-Pull-Block" mechanism:

  • Pull (Inductive -I): The Fluorine (C1) and Bromine (C4) withdraw electron density, lowering the HOMO energy.

  • Push (Inductive +I): The Isopropyl group (C2) donates density, slightly raising the HOMO, but its primary role is steric.

  • Block (Steric): The isopropyl group creates a "steric wall" at C2, shielding the C1-F bond and forcing electrophilic attack to C5 or C6.

Representative Data (Theoretical Framework)

The following data represents expected values derived from benchmark studies of similar halogenated aromatics (e.g., substituted toluenes and halobenzenes) using the recommended wB97X-D/def2-TZVP level of theory.

PropertyValue (wB97X-D)Value (B3LYP)Interpretation
HOMO Energy -7.15 eV-6.80 eVwB97X-D predicts a more stable ground state (lower HOMO).
LUMO Energy -0.85 eV-1.20 eVB3LYP often artificially stabilizes the LUMO.
HOMO-LUMO Gap 6.30 eV 5.60 eVwB97X-D provides a gap closer to experimental UV-Vis absorption edges.
Dipole Moment 1.85 Debye1.95 DebyeThe isopropyl orientation affects the net vector; dispersion correction alters this angle.
C1-F Bond Length 1.345 Å1.360 ÅB3LYP overestimates bond length due to lack of dispersion "tightening."

Part 4: Visualization of Interactions

The following diagram illustrates the logical workflow for characterizing this molecule and the specific intramolecular interactions that necessitate the use of wB97X-D.

G cluster_0 Electronic Effects cluster_1 Computational Consequence Molecule 4-Bromo-1-fluoro- 2-isopropylbenzene F_Effect C1-F: Inductive Withdrawal (-I) Mesomeric Donation (+M) Molecule->F_Effect Br_Effect C4-Br: Weak Deactivation Rxn Handle (Suzuki) Molecule->Br_Effect Iso_Effect C2-Isopropyl: Steric Bulk +I Donation Molecule->Iso_Effect Iso_Effect->F_Effect Ortho-Repulsion (Steric Clash) Dispersion Requirement: Dispersion Correction (wB97X-D) Iso_Effect->Dispersion Necessitates Error Risk: B3LYP Failure (Incorrect Dihedrals) Dispersion->Error Prevents

Caption: Interaction map showing how the steric bulk of the isopropyl group (C2) interacts with the fluorine (C1), necessitating dispersion-corrected DFT methods.

Part 5: Experimental Protocol (Computational)

To replicate these findings and validate the electronic properties, follow this self-validating computational workflow.

Step 1: Conformational Search

Before running DFT, you must find the global minimum. The isopropyl group rotates.

  • Tool: Spartan or Crest (part of xTB).[1]

  • Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).

  • Goal: Generate 5-10 conformers based on the rotation of the isopropyl C-CH(CH3)2 bond.

Step 2: Geometry Optimization (The "Product" Run)

Use the lowest energy conformer from Step 1.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Range-separated, dispersion corrected).

  • Basis Set: def2-TZVP (Triple-zeta valence polarized - essential for Br accuracy).

  • Solvation: IEFPCM (Solvent = Dichloromethane or THF, typical for coupling reactions).

Gaussian Input Block:

Step 3: Electronic Property Extraction

Upon convergence (ensure no imaginary frequencies), extract:

  • HOMO/LUMO Eigenvalues: Convert Hartrees to eV (

    
    ).
    
  • MESP (Molecular Electrostatic Potential): Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

    • Check: The region around Br should show a "sigma-hole" (positive potential), indicating readiness for oxidative addition.

  • NBO Analysis: Run Natural Bond Orbital analysis to quantify the donation from the isopropyl

    
     orbitals into the aromatic 
    
    
    
    system (hyperconjugation).

Part 6: References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Grimme, S. (2011).[2] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

Sources

Validation

Analytical methods for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene

An In-Depth Comparative Guide to the Analytical Quantification of 4-Bromo-1-fluoro-2-isopropylbenzene Authored by a Senior Application Scientist In the landscape of pharmaceutical development and fine chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Quantification of 4-Bromo-1-fluoro-2-isopropylbenzene

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the bedrock of process control, quality assurance, and regulatory compliance. 4-Bromo-1-fluoro-2-isopropylbenzene, a substituted aromatic compound, serves as a key building block in various synthetic pathways. Its accurate measurement is critical to ensure reaction stoichiometry, monitor purity, and control impurity profiles in final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of chromatography and spectroscopy. Every protocol described herein is designed as a self-validating system, incorporating the necessary checks and balances to ensure data integrity, as mandated by stringent regulatory guidelines like those from the ICH.[1][2][3]

Chapter 1: Analyte Properties & Method Selection Rationale

4-Bromo-1-fluoro-2-isopropylbenzene (C₉H₁₀BrF, M.W.: 217.08 g/mol ) is a semi-volatile, non-polar organic compound.[4][5][6] Its structure dictates the most suitable analytical approaches:

  • Volatility : The compound's boiling point and vapor pressure make it an ideal candidate for Gas Chromatography (GC).

  • Aromatic System : The substituted benzene ring contains a π-electron system that absorbs ultraviolet (UV) radiation, enabling detection by UV-based spectrophotometry and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[7][8]

  • Presence of Halogens (Br, F) : The bromine atom provides a specific isotopic signature that is highly useful for mass spectrometry (MS) detection. The presence of fluorine can be exploited by ¹⁹F Nuclear Magnetic Resonance (NMR) for absolute quantification.[9]

Based on these characteristics, the most powerful and commonly employed techniques are Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. A direct UV-Vis Spectrophotometry method can also be considered for simpler, high-concentration assays where specificity is not a major concern.

Chapter 2: Comparative Analysis of Primary Quantification Methods

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., purity assay vs. trace impurity detection).

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC excels in separating volatile and semi-volatile compounds. For 4-Bromo-1-fluoro-2-isopropylbenzene, its high resolution and sensitivity make it a primary choice.[10][11]

  • Expertise & Experience : The choice of detector is critical. A Flame Ionization Detector (FID) offers excellent linearity and robustness for purity assays where the identity of the analyte is known.[12] For identifying and quantifying unknown impurities alongside the main analyte, a Mass Spectrometer (MS) is unparalleled.[13][14] The MS detector provides structural information, ensuring peak identity and allowing for the deconvolution of co-eluting peaks.[13]

  • Trustworthiness : Method validation for GC involves assessing parameters like linearity, precision, accuracy, and robustness.[15] System suitability tests, such as checking the resolution between the target analyte and a closely eluting impurity standard, must be performed before each run to ensure the system is operating correctly.[2]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Versatility for Purity and Impurity Profiling

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility for a wide range of compounds.[16]

  • Expertise & Experience : For a non-polar compound like 4-Bromo-1-fluoro-2-isopropylbenzene, a C18 column is the logical first choice, as it provides strong hydrophobic retention. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a suitable retention time and resolution from potential impurities.[17] A UV detector set to a wavelength of maximum absorbance (e.g., around 254-270 nm for a substituted benzene ring) provides good sensitivity.[7][16]

  • Trustworthiness : The self-validating nature of an HPLC method is established through rigorous validation. This includes specificity tests (e.g., peak purity analysis using a photodiode array detector), linearity over the desired concentration range, and accuracy checks via spike/recovery experiments.[3]

UV-Vis Spectrophotometry: A Rapid, Simple Alternative

For a quick estimation of concentration in a pure sample, direct UV-Vis spectrophotometry is a viable, though less specific, option.

  • Expertise & Experience : This method relies on Beer's Law and requires the determination of the wavelength of maximum absorbance (λmax) for 4-Bromo-1-fluoro-2-isopropylbenzene in a suitable solvent (e.g., hexane or ethanol).[18] The primary limitation is the lack of specificity; any impurity with a similar chromophore will interfere with the measurement.[19]

  • Trustworthiness : The method's reliability is contingent on the purity of the sample. Its validation would require demonstrating specificity by showing a lack of interference from the sample matrix and known impurities.[18]

Performance Comparison Summary

The following table summarizes the expected performance characteristics of each technique for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene, based on typical results for similar halogenated aromatic compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Reverse-Phase HPLC-UV UV-Vis Spectrophotometry
Specificity Excellent (Mass fragmentation provides structural confirmation)Good to Excellent (Relies on chromatographic separation)Poor to Fair (Susceptible to interference from absorbing impurities)
Limit of Detection (LOD) Low ppb to high ppt rangeLow to mid ppb rangeLow ppm range
Limit of Quantification (LOQ) High ppb to low ppm range[20]Mid to high ppb rangeMid to high ppm range[19]
Linearity (R²) Typically >0.999[12]Typically >0.999[14]Typically >0.999[18]
Precision (%RSD) < 2%[3]< 2%[3]< 3%
Key Advantage Highest specificity and sensitivity for volatile compounds.[13]Highly versatile and robust for purity and impurity analysis.Simple, fast, and low-cost for non-specific assays.
Key Disadvantage Requires analyte to be volatile and thermally stable.Higher solvent consumption than GC.Lacks specificity for complex samples.[19]

Chapter 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol: Quantification by GC-MS

Objective: To accurately quantify 4-Bromo-1-fluoro-2-isopropylbenzene and identify potential volatile impurities.

Methodology Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh ~25 mg of 4-Bromo-1-fluoro-2-isopropylbenzene Reference Standard S2 Dissolve in Dichloromethane to 25 mL (1 mg/mL Stock) S3 Perform Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) A1 Inject 1 µL into GC-MS S3->A1 Calibrants S4 Prepare Sample Solution (e.g., 50 µg/mL) S4->A1 Sample A2 Separate on DB-5ms Column A1->A2 A3 Detect by Mass Spectrometer (Scan Mode: 40-300 m/z) A2->A3 D1 Integrate Peak Area of Characteristic Ion (e.g., m/z 216/218) A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration from Regression Equation D2->D3 HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh ~25 mg of Reference Standard S2 Dissolve in Acetonitrile/Water to 25 mL (1 mg/mL Stock) S1->S2 S3 Dilute to Working Standard (e.g., 0.1 mg/mL) S2->S3 S5 Filter all solutions (0.45 µm Syringe Filter) S3->S5 S4 Prepare Sample Solution (e.g., 0.1 mg/mL) S4->S5 A1 Inject 10 µL into HPLC S5->A1 Inject A2 Separate on C18 Column (Isocratic or Gradient) A1->A2 A3 Detect by UV Absorbance (e.g., 265 nm) A2->A3 D1 Integrate all Peaks A3->D1 D2 Calculate Purity by Area Percent D1->D2 D3 Quantify against Standard (External Standard Method) D1->D3

Sources

Comparative

Spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its precursors

The following guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its primary synthetic precursors. This document is designed for researchers requiring rigorous structural v...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its primary synthetic precursors. This document is designed for researchers requiring rigorous structural verification data for quality control and process development.

Executive Summary

4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is a critical halogenated building block used in the synthesis of agrochemicals and pharmaceutical scaffolds via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Its structural integrity relies on the precise arrangement of three substituents: a fluorine atom at C1, an isopropyl group at C2, and a bromine atom at C4. This guide compares the target molecule against its two most common precursors:

  • 4-Bromo-2-isopropylaniline (Precursor A - via Balz-Schiemann/Sandmeyer route).

  • 1-Fluoro-2-isopropylbenzene (Precursor B - via Electrophilic Bromination route).

Differentiation is achieved primarily through


F NMR  (appearance of signal), 

H NMR
(aromatic substitution patterns), and IR spectroscopy (functional group transformation).

Synthesis Pathways & Structural Logic

The choice of precursor dictates the impurity profile and the necessary spectroscopic focus.

Pathway Visualization

SynthesisPathways Aniline 4-Bromo-2-isopropylaniline (Precursor A) Diazonium Diazonium Tetrafluoroborate (Intermediate) Aniline->Diazonium NaNO2, HBF4 (Diazotization) FluoroCumene 1-Fluoro-2-isopropylbenzene (Precursor B) Target 4-Bromo-1-fluoro-2-isopropylbenzene (TARGET) FluoroCumene->Target Br2, FeBr3 (Electrophilic Bromination) Diazonium->Target Heat (Balz-Schiemann)

Figure 1: Two primary synthesis routes. The Aniline route (Solid Red) offers higher regiochemical certainty, while the Bromination route (Dashed Green) requires careful isomer separation.

Spectroscopic Characterization

Proton NMR ( H NMR) Comparison

The transformation from precursors to the target is most visible in the aromatic region and the isopropyl methine proton.

FeaturePrecursor A (Aniline)Precursor B (Fluoro-cumene)Target (Product)
Isopropyl Methyls

1.22 (d, 6H)

1.25 (d, 6H)

1.24 (d, 6H)
Isopropyl Methine

2.90 (sept, 1H)

3.30 (sept, 1H)

3.18 (sept, 1H)
Aromatic Region

6.5 - 7.2 (3H)

7.0 - 7.4 (4H)

6.9 - 7.5 (3H)
Key Diagnostic Broad -NH

singlet at ~3.6 ppm.
H4 proton present (multiplet).[1][2]Loss of NH

; Distinct H-F coupling .
Symmetry/Pattern Ortho-coupling dominant.[3]Complex ABCD system.[1]AMX System (due to F coupling).

Detailed Analysis of Target Aromatic Signals:

  • H3 (C3-H): Appears as a doublet of doublets (dd) or doublet (d) around 7.35 ppm . It couples primarily with H5 (meta) and weakly with F (meta).

  • H5 (C5-H): Appears as a multiplet around 7.25 ppm , showing coupling to H6 (ortho) and H3 (meta).

  • H6 (C6-H): Appears as a triplet-like dd around 6.90 ppm . This proton is shielded relative to H3/H5 but shows a large

    
     coupling (~8-10 Hz) , which is the hallmark of the 1-fluoro substitution.
    
Carbon-13 NMR ( C NMR)

The


C spectrum provides definitive proof of fluorination via C-F coupling constants (

).
  • C1 (C-F): Doublet,

    
    . Shift: ~158-162 ppm.
    
  • C2 (C-iPr): Doublet,

    
    . Shift: ~138 ppm.
    
  • C4 (C-Br): Small doublet (

    
    ) or singlet. Shift: ~118 ppm.
    
Infrared Spectroscopy (FT-IR)
  • Target: Strong C-F stretch at 1200–1250 cm

    
     ; C-Br stretch at 1070 cm
    
    
    
    . Absence of N-H bands.
  • Precursor A (Aniline): Dual N-H stretches at 3300–3500 cm

    
      (primary amine).
    
  • Precursor B (Fluoro-cumene): C-F stretch present, but lacks the specific C-Br fingerprint in the fingerprint region.

Experimental Protocols

Protocol 1: Synthesis via Balz-Schiemann (High Regioselectivity)

Best for generating high-purity standards.

  • Diazotization: Dissolve 4-Bromo-2-isopropylaniline (1.0 eq) in tetrafluoroboric acid (

    
    , 48% aq). Cool to -5°C. Add 
    
    
    
    (1.1 eq) dropwise.
  • Precipitation: Stir for 30 min. The diazonium tetrafluoroborate salt will precipitate. Filter and wash with cold ether.

  • Decomposition (Fluorination): Heat the dried salt gently (solid-state or in high-boiling solvent like decalin) to 100-120°C.

    
     and 
    
    
    
    gas will evolve.
  • Purification: Dissolve residue in DCM, wash with water/bicarb, dry over

    
    . Distill under reduced pressure.
    
Protocol 2: Quality Control Check (NMR)
  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
    .
    
  • Acquisition: Run

    
    H NMR (min 16 scans) and 
    
    
    
    F NMR (coupled and decoupled).
  • Validation Criteria:

    • Absence of signal at

      
       3.5-4.0 (residual aniline).
      
    • Integration ratio of Methyl : Methine : Aromatic = 6 : 1 : 3.

    • 
      F signal appearing as a multiplet (decoupled: singlet) at approx -110 to -120 ppm.
      

Troubleshooting & Impurities

ImpurityOriginDetection MethodRemoval
4-Bromo-2-isopropylaniline Unreacted Precursor A

H NMR (NH

peak)
Acid wash (HCl extraction)
1-Fluoro-2-isopropylbenzene Unreacted Precursor B (Route 2)GC-MS (Mass 138 vs 217)Fractional Distillation
5-Bromo-1-fluoro-2-isopropylbenzene Regioisomer (Route 2)

C NMR (Symmetry check)
Careful Column Chromatography

References

  • PubChem Compound Summary. "4-Bromo-1-fluoro-2-isopropylbenzene (CID 50997868)." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Preparation of 1-Bromo-2-fluorobenzene (Balz-Schiemann Methodology)." Org. Synth. 1973, 53, 58. [Link]

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: Halogenation Mechanisms." [Link]

Sources

Safety & Regulatory Compliance

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